Vegfr-2-IN-16
Description
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Properties
Molecular Formula |
C21H13Cl2N3O2 |
|---|---|
Molecular Weight |
410.2 g/mol |
IUPAC Name |
4-chloro-N-[4-(2-chloroquinazolin-4-yl)oxyphenyl]benzamide |
InChI |
InChI=1S/C21H13Cl2N3O2/c22-14-7-5-13(6-8-14)19(27)24-15-9-11-16(12-10-15)28-20-17-3-1-2-4-18(17)25-21(23)26-20/h1-12H,(H,24,27) |
InChI Key |
VAZBPHKNLZDTJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Vegfr-2-IN-16: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Vegfr-2-IN-16, a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details its biochemical activity, cellular effects, and the underlying signaling pathways it modulates, based on available preclinical data.
Core Mechanism of Action
This compound, also identified as Compound 15b, is a potent inhibitor of the VEGFR-2 tyrosine kinase.[1] The primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of VEGFR-2. This prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), thereby blocking the initiation of downstream signaling cascades that are crucial for angiogenesis, the formation of new blood vessels. Tumors rely on angiogenesis for growth and metastasis, making VEGFR-2 a key target in oncology.[1]
Molecular docking studies of structurally related quinoxaline-based inhibitors suggest that compounds like this compound bind to the ATP-binding pocket of the VEGFR-2 kinase domain. Key interactions typically involve the formation of hydrogen bonds with amino acid residues in the hinge region, such as Cys919, and hydrophobic interactions within the pocket, which stabilize the inhibitor-enzyme complex and prevent ATP from binding.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through in vitro biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound and its analogs.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | Target | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| This compound (Compound 15b) | VEGFR-2 | 86.36 | Sorafenib | 54.00 |
Data sourced from a study on quinazoline-based VEGFR-2 inhibitors.[1]
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 15b) | HepG2 | Hepatocellular Carcinoma | 17.39 |
| PC3 | Prostate Cancer | 29.80 | |
| MCF-7 | Breast Cancer | 23.40 |
Data from the same study, demonstrating the compound's ability to inhibit the growth of various cancer cell lines.[1]
Key Signaling Pathways
VEGFR-2 activation by VEGF triggers a complex network of intracellular signaling pathways that mediate endothelial cell proliferation, migration, survival, and vascular permeability. By inhibiting VEGFR-2 phosphorylation, this compound effectively blocks these downstream cascades.
The Canonical VEGFR-2 Signaling Pathway
Upon VEGF binding, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. These phosphorylated sites serve as docking stations for various signaling proteins, leading to the activation of major pathways including:
-
PLCγ-PKC-MAPK Pathway: Primarily responsible for endothelial cell proliferation.
-
PI3K-Akt Pathway: Crucial for endothelial cell survival and nitric oxide production.
-
Src Kinase Pathway: Involved in cell migration and vascular permeability.
Caption: Canonical VEGFR-2 Signaling Pathway.
Inhibition by this compound
This compound binds to the ATP pocket of the VEGFR-2 kinase domain, preventing the initial autophosphorylation event. This effectively halts all downstream signaling from the receptor.
Caption: Inhibition of VEGFR-2 Signaling by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and related compounds.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of the compound on the enzymatic activity of VEGFR-2.
Objective: To determine the concentration of this compound required to inhibit 50% of VEGFR-2 kinase activity (IC50).
Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
Adenosine-5'-triphosphate (ATP).
-
This compound (dissolved in DMSO).
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).
-
96-well microplates.
-
Kinase-Glo® Luminescent Kinase Assay kit or similar detection reagent.
Procedure:
-
A solution of the VEGFR-2 enzyme is prepared in the assay buffer.
-
This compound is serially diluted to various concentrations.
-
The enzyme, substrate, and different concentrations of the inhibitor (or DMSO as a vehicle control) are added to the wells of a 96-well plate.
-
The kinase reaction is initiated by adding a solution of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the remaining ATP is quantified using a luminescence-based detection reagent.
-
The luminescent signal, which is inversely proportional to the kinase activity, is measured using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a typical in vitro VEGFR-2 kinase assay.
Cell Proliferation (MTT) Assay
This assay measures the cytotoxic or anti-proliferative effects of the compound on cancer cell lines.
Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50) in various cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HepG2, PC3, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidic isopropanol).
-
96-well cell culture plates.
Procedure:
-
Cells are seeded into 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound (or DMSO as a vehicle control).
-
The plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
After incubation, the MTT solution is added to each well and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
This compound is a potent, small molecule inhibitor of VEGFR-2 kinase. Its mechanism of action involves the direct inhibition of the receptor's enzymatic activity, leading to the blockade of downstream signaling pathways essential for angiogenesis. This results in significant anti-proliferative effects against various cancer cell lines in vitro. The data presented in this guide underscore the potential of this compound as a targeted anti-cancer agent, warranting further investigation into its in vivo efficacy, safety profile, and broader kinase selectivity.
References
The Discovery and Synthesis of a Potent VEGFR-2 Inhibitor: A Technical Guide
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of potent inhibitors targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a pivotal regulator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a prime therapeutic target in cancer and other diseases characterized by pathological neovascularization. This document, intended for researchers, scientists, and drug development professionals, will use Sorafenib, a well-established multi-kinase inhibitor with potent activity against VEGFR-2, as a representative example to detail the core principles and methodologies in this field of research.
Introduction to VEGFR-2 and Angiogenesis Inhibition
Angiogenesis is a critical process in tumor growth and metastasis, supplying tumors with essential nutrients and oxygen.[1][2] The VEGF family of ligands and their corresponding receptors are central to regulating this process.[3][4] VEGFR-2, a receptor tyrosine kinase, is predominantly expressed on vascular endothelial cells and is the primary mediator of the mitogenic, migratory, and survival signals induced by VEGF-A.[5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its cytoplasmic domain, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival. Consequently, inhibiting the VEGFR-2 signaling cascade is a validated and effective strategy for anti-angiogenic therapy.
The Discovery of Urea-Based Kinase Inhibitors: The Case of Sorafenib
The discovery of Sorafenib (BAY 43-9001) emerged from research focused on identifying inhibitors of the Raf-1 kinase, a key component of the MAPK signaling pathway. The core chemical scaffold of Sorafenib is a bi-aryl urea. This class of compounds was identified through high-throughput screening and subsequent medicinal chemistry efforts aimed at optimizing potency and pharmacokinetic properties.
The key pharmacophoric features of Sorafenib and other bi-aryl urea inhibitors that contribute to their binding affinity for the VEGFR-2 kinase domain include:
-
A Urea Moiety: This central feature forms crucial hydrogen bonds with the hinge region of the kinase domain, specifically with the side chains of conserved amino acid residues like Aspartate and Glutamate in the DFG motif.
-
Aromatic Rings: These lipophilic groups occupy the hydrophobic pockets within the ATP-binding site.
-
A Pyridine Ring: This feature often interacts with the adenine region of the ATP binding pocket.
The design strategy for many VEGFR-2 inhibitors involves creating molecules that can effectively compete with ATP for binding to the kinase domain, thereby preventing receptor autophosphorylation and downstream signaling.
Synthesis of Sorafenib
The synthesis of Sorafenib involves a multi-step process. A common synthetic route is outlined below.
Experimental Protocol: Synthesis of Sorafenib
Step 1: Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide
-
Reagents: 4-chloropicolinoyl chloride, methylamine solution (40% in water), dichloromethane.
-
Procedure: 4-chloropicolinoyl chloride is dissolved in dichloromethane and cooled in an ice bath. A solution of methylamine is added dropwise while maintaining the temperature below 5°C. The reaction mixture is stirred for 2 hours at room temperature. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-N-methyl-2-pyridinecarboxamide.
Step 2: Synthesis of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide
-
Reagents: 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol, potassium carbonate, dimethyl sulfoxide (DMSO).
-
Procedure: A mixture of 4-chloro-N-methyl-2-pyridinecarboxamide, 4-aminophenol, and potassium carbonate in DMSO is heated at 120°C for 12 hours. After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to give 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.
Step 3: Synthesis of Sorafenib
-
Reagents: 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide, 4-chloro-3-(trifluoromethyl)phenyl isocyanate, dichloromethane.
-
Procedure: To a solution of 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide in dichloromethane, 4-chloro-3-(trifluoromethyl)phenyl isocyanate is added. The reaction mixture is stirred at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with dichloromethane, and dried under vacuum to afford Sorafenib.
Quantitative Biological Data
The biological activity of VEGFR-2 inhibitors is quantified through various in vitro and in vivo assays. The following tables summarize representative quantitative data for Sorafenib.
| Kinase | IC50 (nM) | Reference |
| VEGFR-2 | 90 | |
| PDGFR-β | 57 | |
| c-Kit | 68 | |
| FLT3 | 58 | |
| Raf-1 | 6 | |
| B-Raf | 22 |
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib. IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
| Cell Line | Assay | IC50 (µM) | Reference |
| HUVEC | Proliferation (VEGF-stimulated) | 0.015 | |
| MCF-7 (Breast Cancer) | Proliferation | >10 | |
| HepG2 (Liver Cancer) | Proliferation | 5.8 | |
| HCT-116 (Colon Cancer) | Proliferation | 6.5 |
Table 2: Cellular Activity of Sorafenib. IC50 values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%. HUVEC stands for Human Umbilical Vein Endothelial Cells.
Experimental Protocols for Biological Evaluation
5.1. In Vitro VEGFR-2 Kinase Assay
-
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Methodology:
-
Recombinant human VEGFR-2 kinase domain is incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
The test compound, dissolved in DMSO, is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or radiometric assays using [γ-32P]ATP.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
5.2. Endothelial Cell Proliferation Assay
-
Objective: To assess the effect of an inhibitor on the proliferation of endothelial cells stimulated by VEGF.
-
Methodology:
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then serum-starved for several hours to synchronize them.
-
The cells are treated with various concentrations of the test compound for 1-2 hours before stimulation with a pro-angiogenic growth factor, typically VEGF-A.
-
The cells are incubated for 48-72 hours.
-
Cell proliferation is measured using assays such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.
-
The IC50 value is determined by analyzing the dose-response curve.
-
Visualizing Key Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: A simplified diagram of the VEGFR-2 signaling cascade.
Experimental Workflow for VEGFR-2 Inhibitor Evaluation
Caption: A typical workflow for the preclinical evaluation of VEGFR-2 inhibitors.
References
- 1. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
An In-depth Technical Guide to a Core VEGFR-2 Inhibitor: Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Sorafenib, a potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitor. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and cancer biology. This document outlines the physicochemical and biological properties of Sorafenib, details key experimental protocols for its evaluation, and visualizes its targeted signaling pathway and a typical experimental workflow.
Chemical Structure and Properties
Sorafenib is a multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR-2, as well as downstream serine/threonine kinases in the RAF/MEK/ERK pathway.[1][2] Its chemical and physical properties are summarized in the table below.
Table 1: Physicochemical Properties of Sorafenib
| Property | Value | Reference |
| IUPAC Name | 4-(4-{[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino}phenoxy)-N-methylpyridine-2-carboxamide | [3] |
| Synonyms | BAY 43-9006, Nexavar | [4][5] |
| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | |
| Molecular Weight | 464.8 g/mol | |
| CAS Number | 284461-73-0 | |
| Appearance | White to yellowish or brownish solid | |
| Melting Point | ~212 °C | |
| Solubility | Practically insoluble in aqueous media; soluble in DMSO (~20 mg/mL) and PEG 400. | |
| LogP | 3.8 | |
| pKa | 11.55, 2.03 |
Biological Activity and Mechanism of Action
Sorafenib exerts its anti-cancer effects through a dual mechanism: it inhibits tumor cell proliferation and angiogenesis. It blocks the phosphorylation of several receptor tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for cell growth and blood vessel formation. The primary targets of Sorafenib and their corresponding inhibitory concentrations (IC₅₀) are detailed in the table below.
Table 2: Biological Activity of Sorafenib against Key Kinase Targets
| Target Kinase | IC₅₀ (nM) | Reference |
| VEGFR-2 | 90 | |
| VEGFR-1 | 26 | |
| VEGFR-3 | 20 | |
| PDGFR-β | 57 | |
| c-Kit | 68 | |
| Flt-3 | 58-59 | |
| RET | 43 | |
| Raf-1 | 6 | |
| B-Raf | 22 | |
| B-Raf (V600E) | 38 |
The inhibition of VEGFR-2 by Sorafenib is a key component of its anti-angiogenic activity. By binding to the ATP-binding site of the VEGFR-2 kinase domain, Sorafenib prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.
Key Signaling Pathway
The VEGFR-2 signaling pathway plays a pivotal role in angiogenesis. The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This leads to the recruitment and activation of multiple downstream signaling molecules, culminating in various cellular responses essential for new blood vessel formation. Sorafenib's primary point of intervention is the inhibition of VEGFR-2 autophosphorylation.
Caption: VEGFR-2 Signaling Pathway and Points of Inhibition by Sorafenib.
Experimental Protocols
The following sections detail standardized methodologies for the preclinical evaluation of VEGFR-2 inhibitors like Sorafenib.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the inhibitory activity of a compound against the VEGFR-2 enzyme.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Prepare a serial dilution of Sorafenib in DMSO. b. In a 96-well plate, add the VEGFR-2 enzyme, the substrate peptide, and the diluted Sorafenib or vehicle control (DMSO). c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes). e. Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to quantify ADP production.
-
Data Analysis: Calculate the percentage of inhibition for each Sorafenib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This cell-based assay assesses the effect of the inhibitor on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Methodology:
-
Cell Culture: Culture HUVECs in appropriate media (e.g., EGM-2) under standard conditions (37°C, 5% CO₂).
-
Procedure: a. Seed HUVECs in a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of Sorafenib or vehicle control. c. Incubate for 48-72 hours. d. Assess cell viability using a suitable method, such as the MTT assay. This involves adding MTT reagent to the wells, incubating to allow for formazan crystal formation, and then solubilizing the crystals with DMSO before measuring the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition at each drug concentration compared to the control. Determine the IC₅₀ value from the dose-response curve.
In Vivo Tumor Xenograft Model
This animal model evaluates the anti-tumor and anti-angiogenic efficacy of the inhibitor in a living organism.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously or orthotopically implant human tumor cells (e.g., anaplastic thyroid carcinoma cells) into the mice. b. Once tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer Sorafenib (e.g., 40-80 mg/kg daily) or a vehicle control orally. d. Monitor tumor growth by measuring tumor volume with calipers at regular intervals. e. At the end of the study, sacrifice the mice and excise the tumors for further analysis.
-
Analysis: a. Tumor Growth Inhibition: Compare the tumor volumes between the treated and control groups. b. Anti-angiogenic Effect: Perform immunohistochemical staining of tumor sections for endothelial cell markers (e.g., CD31) to quantify microvessel density. c. Apoptosis: Conduct TUNEL staining or caspase-3 immunohistochemistry on tumor sections to assess the level of apoptosis.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a VEGFR-2 inhibitor.
References
Characterizing a Novel VEGFR-2 Inhibitor: A Technical Guide to Target Specificity and Selectivity
Disclaimer: The following guide outlines the principles and methodologies for characterizing the target specificity and selectivity of a Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor. As "Vegfr-2-IN-16" is not a publicly documented inhibitor, this document will use a hypothetical inhibitor, designated "Hypothetical Inhibitor 1" (HI-1), to illustrate the data, protocols, and visualizations representative of such a characterization process.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anticancer therapies.[1][2][3] Inhibition of VEGFR-2 can disrupt the blood supply to tumors, thereby impeding their growth and metastasis.[1][4] Consequently, the precise characterization of a VEGFR-2 inhibitor's target specificity and selectivity is paramount. This guide provides a comprehensive overview of the experimental approaches and data presentation necessary for this critical evaluation.
Target Specificity and Selectivity Profile of Hypothetical Inhibitor 1 (HI-1)
The target specificity of a kinase inhibitor refers to its potency against the intended target, in this case, VEGFR-2. Selectivity, on the other hand, describes its activity against a panel of other kinases. An ideal inhibitor exhibits high potency for VEGFR-2 and minimal activity against other kinases to reduce off-target effects.
Biochemical Kinase Inhibition Profile
The inhibitory activity of HI-1 against a panel of kinases is determined through biochemical assays. The half-maximal inhibitory concentration (IC50) is a standard metric for potency.
| Kinase Target | IC50 (nM) of HI-1 |
| VEGFR-2 | 15 |
| VEGFR-1 | 250 |
| VEGFR-3 | 400 |
| FGFR1 | 1,400 |
| PDGFRβ | 618 |
| EGFR | >10,000 |
| Src | >20,000 |
Table 1: Biochemical kinase inhibition profile of Hypothetical Inhibitor 1 (HI-1). Data is representative and illustrates a selective inhibitor.
Cellular Target Engagement and Proliferation
Cell-based assays are crucial to confirm that the biochemical activity translates to a functional effect in a biological context.
| Cell Line | Cellular IC50 (nM) of HI-1 | Key Target Expressed |
| HUVEC (Human Umbilical Vein Endothelial Cells) | 50 | VEGFR-2 |
| TEL-VEGFR2-BaF3 | 150 | VEGFR-2 |
| A549 (Lung Carcinoma) | >5,000 | Low VEGFR-2 |
| HepG2 (Hepatocellular Carcinoma) | >5,000 | Low VEGFR-2 |
Table 2: Cellular anti-proliferative activity of Hypothetical Inhibitor 1 (HI-1). Data is representative.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of findings.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of VEGFR-2.
Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. Inhibition of this phosphorylation by the test compound results in a decreased FRET signal.
Protocol:
-
Reagents: Recombinant human VEGFR-2 kinase domain, biotinylated substrate peptide, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Add diluted test compound (e.g., HI-1) to the wells of a 384-well plate.
-
Add the VEGFR-2 enzyme and the biotinylated substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: The TR-FRET signal is converted to percent inhibition relative to controls, and the IC50 value is determined by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay measures the effect of an inhibitor on the proliferation of cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Protocol:
-
Cell Culture: Seed cells (e.g., HUVECs) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the test compound (e.g., HI-1) for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are critical for understanding complex biological processes and experimental designs.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Caption: A typical workflow for the characterization of a VEGFR-2 inhibitor.
Conclusion
The rigorous evaluation of a VEGFR-2 inhibitor's target specificity and selectivity is a cornerstone of its preclinical development. Through a combination of biochemical and cellular assays, a comprehensive profile of the inhibitor's potency and potential off-target effects can be established. The methodologies and data presentation formats outlined in this guide provide a framework for the systematic characterization of novel VEGFR-2 inhibitors, ensuring a thorough understanding of their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Binding Affinity of Small Molecule Inhibitors to VEGFR-2
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of small molecule inhibitors to Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Due to the absence of specific public data for a compound designated "Vegfr-2-IN-16," this document will focus on the broader principles of VEGFR-2 inhibition, utilizing data from well-characterized inhibitors to illustrate key concepts. We will delve into the quantitative assessment of binding affinity, the experimental protocols for these measurements, and the intricate signaling pathways governed by VEGFR-2.
Quantitative Analysis of VEGFR-2 Inhibition
The potency of a VEGFR-2 inhibitor is most commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the VEGFR-2 enzyme by 50%. A lower IC50 value signifies a more potent inhibitor. The binding affinity can also be expressed as the dissociation constant (Kd), which reflects the equilibrium between the inhibitor-receptor complex and the dissociated components.
The following table summarizes the IC50 values for a selection of known VEGFR-2 inhibitors, providing a comparative landscape of their potencies.
| Compound Name | IC50 (nM) against VEGFR-2 | Reference Compound | IC50 (nM) against VEGFR-2 |
| Axitinib | 0.2 | Sunitinib | - |
| Tivozanib | 6.5 | Sorafenib | 90 |
| Golvatinib (E7050) | 16 | ZM 323881 | <2 |
| Anlotinib (AL3818) | <1 | Ponatinib | 1.5 |
| OSI-930 | 9 | RAF265 (CHIR-265) | 30 |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
The determination of an inhibitor's IC50 value against VEGFR-2 is typically performed using an in vitro kinase assay. The following is a generalized protocol based on commercially available assay kits.
Objective: To measure the enzymatic activity of VEGFR-2 in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or a protein like poly(Glu, Tyr) 4:1)
-
Test inhibitor compound
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well or 384-well microplates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer. Prepare the kinase, substrate, and ATP solutions in kinase buffer to their final desired concentrations.
-
Assay Reaction:
-
Add the test inhibitor dilutions to the wells of the microplate.
-
Add the VEGFR-2 enzyme to the wells containing the inhibitor.
-
Initiate the kinase reaction by adding the ATP and substrate mixture to the wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specified period (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (e.g., ADP) or the amount of remaining ATP. This is typically achieved by adding a detection reagent that generates a luminescent or fluorescent signal proportional to the kinase activity.
-
-
Data Analysis:
-
The signal from each well is measured using a plate reader.
-
The percentage of inhibition for each inhibitor concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Below is a graphical representation of a typical experimental workflow for determining inhibitor potency.
The Pivotal Role of Small Molecule VEGFR-2 Inhibitors in the Blockade of Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, notably in tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of the signaling cascade that drives angiogenesis.[1][2] Consequently, the inhibition of VEGFR-2 has emerged as a key therapeutic strategy in oncology. This technical guide provides an in-depth overview of the mechanism of action of small molecule VEGFR-2 inhibitors in blocking angiogenesis, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. While the specific compound "Vegfr-2-IN-16" could not be definitively identified in publicly available literature, this guide focuses on the well-established class of small molecule VEGFR-2 inhibitors, providing a robust framework for understanding their role in anti-angiogenic therapy.
The VEGFR-2 Signaling Cascade in Angiogenesis
VEGFR-2 is predominantly expressed on vascular endothelial cells and is the main signal transducer for the pro-angiogenic effects of VEGF-A.[3] The binding of VEGF-A to VEGFR-2 induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation cascade activates a network of downstream signaling pathways crucial for endothelial cell proliferation, migration, survival, and permeability – all essential steps in the angiogenic process.[1][4]
Key downstream pathways activated by VEGFR-2 include:
-
The PLCγ-PKC-MAPK/ERK Pathway: Primarily responsible for endothelial cell proliferation.
-
The PI3K/Akt Pathway: Crucial for endothelial cell survival and migration.
-
The FAK/paxillin Pathway: Involved in cell migration and adhesion.
-
The p38 MAPK Pathway: Also contributes to endothelial cell migration.
VEGFR-2 Signaling Pathway Diagram
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Mechanism of Action of Small Molecule VEGFR-2 Inhibitors
Small molecule VEGFR-2 inhibitors are typically ATP-competitive inhibitors that bind to the ATP-binding pocket of the intracellular kinase domain of the receptor. This binding prevents the autophosphorylation of VEGFR-2, thereby blocking the initiation of the downstream signaling cascades that lead to angiogenesis. By inhibiting the kinase activity of VEGFR-2, these compounds effectively suppress endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in the formation of new blood vessels. Many of these inhibitors are multi-targeted, also affecting other receptor tyrosine kinases.
Quantitative Data on VEGFR-2 Inhibitors
The efficacy of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against the VEGFR-2 enzyme and their ability to inhibit the proliferation of endothelial cells or various cancer cell lines. The following tables summarize representative data for several well-characterized VEGFR-2 inhibitors.
Table 1: In Vitro VEGFR-2 Kinase Inhibition
| Compound | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11 | 0.192 | Sorafenib | 0.082 |
| Compound 10e | 0.241 | Sorafenib | 0.082 |
| Compound 13a | 0.258 | Sorafenib | 0.082 |
| Compound 28b | 0.008 | Pazopanib | 0.010 |
| Compound 31a | 0.009 | Pazopanib | 0.010 |
| Compound 72a | 0.067 | - | - |
| Chalcone 2o | 0.31 | Sorafenib | - |
| Chalcone 2l | 0.42 | Sorafenib | - |
| Pyrimidine 91b | 0.53 | Sorafenib | 0.19 |
| Pyrimidine 91e | 0.61 | Sorafenib | 0.19 |
| Benzimidazole 58f | 0.09 | Sorafenib | 0.1 |
| Benzimidazole 58j | 0.11 | Sorafenib | 0.1 |
Data compiled from multiple sources, including references.
Table 2: Anti-proliferative Activity of VEGFR-2 Inhibitors in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11 | A549 (Lung) | 10.61 | Sorafenib | 14.10 |
| Compound 11 | HepG-2 (Liver) | 9.52 | Sorafenib | 7.31 |
| Compound 11 | Caco-2 (Colon) | 12.45 | Sorafenib | - |
| Compound 11 | MDA-MB-231 (Breast) | 11.52 | Sorafenib | - |
| Chalcone 2r | K562 (Leukemia) | 0.97 | - | - |
| Chalcone 2o | SiHa (Cervical) | 1.22 | - | - |
| Chalcone 2l | B16 (Melanoma) | 1.39 | - | - |
| Pyrimidine 91b | HCT-116 (Colon) | >50 | - | - |
| Pyrimidine 91e | MCF-7 (Breast) | 1.14 | - | - |
| Benzimidazole 58j | HepG2 (Liver) | 1.98 | - | - |
Data compiled from multiple sources, including references.
Experimental Protocols for Assessing Anti-Angiogenic Activity
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane extract (BME) or Matrigel.
Methodology:
-
Preparation of Matrigel Plate: Thaw Matrigel on ice and pipette 50-100 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest human umbilical vein endothelial cells (HUVECs) and resuspend them in a serum-reduced medium at a density of 2 x 10^5 cells/mL.
-
Treatment: Add the VEGFR-2 inhibitor at various concentrations to the HUVEC suspension.
-
Plating: Gently add 100 µL of the cell suspension containing the inhibitor to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-18 hours.
-
Visualization and Quantification: Visualize tube formation using a light microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the number of loops using image analysis software.
Endothelial Cell Proliferation Assay
This assay measures the effect of a VEGFR-2 inhibitor on the proliferation of endothelial cells, which is a key step in angiogenesis.
Methodology:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in complete growth medium and allow them to attach overnight.
-
Serum Starvation: Replace the medium with a low-serum medium and incubate for 24 hours to synchronize the cells.
-
Treatment: Add fresh low-serum medium containing various concentrations of the VEGFR-2 inhibitor and a pro-angiogenic stimulus (e.g., VEGF-A).
-
Incubation: Incubate the plate for 48-72 hours.
-
Quantification: Assess cell proliferation using a colorimetric assay such as MTT, XTT, or WST-1, or by direct cell counting. The absorbance is read using a microplate reader, and the percentage of proliferation inhibition is calculated relative to the untreated control.
In Vivo Matrigel Plug Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted Matrigel plug.
Methodology:
-
Preparation of Matrigel Mixture: On ice, mix Matrigel with a pro-angiogenic factor (e.g., VEGF-A or bFGF) and the VEGFR-2 inhibitor at the desired concentration.
-
Injection: Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation Period: After 7-14 days, euthanize the mice and excise the Matrigel plugs.
-
Analysis:
-
Hemoglobin Content: Quantify the amount of hemoglobin in the plug using a Drabkin's reagent-based assay as a measure of blood vessel formation.
-
Immunohistochemistry: Fix, embed, and section the plugs. Stain the sections with an endothelial cell-specific marker (e.g., CD31) to visualize and quantify the microvessel density.
-
Experimental Workflow for Testing VEGFR-2 Inhibitors
Caption: A typical experimental workflow for evaluating VEGFR-2 inhibitors.
Clinical Significance and Future Directions
A number of small molecule VEGFR-2 inhibitors, such as sorafenib, sunitinib, and pazopanib, have been approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma. These agents have demonstrated clinical efficacy in inhibiting tumor growth by targeting angiogenesis. However, challenges such as acquired resistance and off-target toxicities remain.
Future research is focused on developing more selective and potent VEGFR-2 inhibitors with improved pharmacokinetic properties and reduced side effects. Combination therapies that pair VEGFR-2 inhibitors with other anticancer agents, such as chemotherapy or immunotherapy, are also being actively investigated to enhance therapeutic outcomes and overcome resistance mechanisms. The continued exploration of the intricate VEGFR-2 signaling network will undoubtedly pave the way for the development of next-generation anti-angiogenic therapies.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Variations of VEGFR2 Chemical Space: Stimulator and Inhibitory Peptides [mdpi.com]
Preclinical Profile of Vegfr-2-IN-16: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vegfr-2-IN-16, also identified as compound 15b, is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Preclinical investigations have demonstrated its significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. This technical guide provides a comprehensive overview of the preclinical findings for this compound, detailing its in vitro efficacy, mechanism of action, and the experimental protocols utilized in its evaluation. The data presented herein supports its potential as a promising candidate for further oncological drug development.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGFR-2, is a primary driver of tumor-associated angiogenesis. Consequently, inhibition of VEGFR-2 has become a cornerstone of modern anti-cancer therapy. This compound has emerged as a potent inhibitor of this pathway, exhibiting significant anti-tumor properties in preclinical models. This document serves as an in-depth technical resource, summarizing the key preclinical data and methodologies associated with this compound.
Quantitative In Vitro Efficacy
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key IC50 values obtained in these studies.
Table 1: VEGFR-2 Kinase Inhibitory Activity
| Compound | Target | IC50 (nM) |
| This compound (Compound 15b) | VEGFR-2 | 86.36[1] |
Table 2: Antiproliferative Activity against Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (Compound 15b) | HT-29 | Colon Carcinoma | 3.38[2] |
| A549 | Lung Carcinoma | >50[2] | |
| MCF-7 | Breast Adenocarcinoma | 24.1[3] | |
| HepG2 | Hepatocellular Carcinoma | 17.39[3] | |
| PC3 | Prostate Adenocarcinoma | 47.1 |
Mechanism of Action
This compound exerts its anti-cancer effects through the direct inhibition of VEGFR-2 kinase activity, leading to the downstream suppression of pro-survival and proliferative signaling pathways.
Inhibition of the Raf/MEK/ERK Signaling Pathway
Studies have shown that this compound effectively blocks the Raf/MEK/ERK signaling cascade, a critical pathway for cell proliferation and survival that is often downstream of VEGFR-2 activation.
Caption: this compound inhibits the VEGFR-2 signaling cascade.
Induction of Apoptosis and Cell Cycle Arrest
This compound has been demonstrated to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. In HT-29 colon cancer cells, treatment with compound 15b led to an arrest at the G0/G1 phase of the cell cycle. This is a crucial mechanism for halting tumor growth.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
References
Investigating the Anti-Tumor Properties of Small Molecule VEGFR-2 Inhibitors: A Technical Guide
Disclaimer: The specific compound "Vegfr-2-IN-16" could not be identified in publicly available scientific literature, patent databases, or chemical registries. It is possible that this is an internal, pre-clinical designation for a novel compound not yet disclosed publicly. This guide will therefore provide a comprehensive overview of the anti-tumor properties of small molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors as a class, drawing upon established research and methodologies relevant to the field.
Introduction: The Role of VEGFR-2 in Tumor Angiogenesis
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumor cells secrete Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on the surface of endothelial cells.[3] This activation triggers a downstream signaling cascade that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of a new vascular network that supplies the tumor with essential nutrients and oxygen, facilitating its growth and metastasis.[4][5] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway has emerged as a crucial strategy in cancer therapy. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain are a major class of anti-angiogenic drugs.
Mechanism of Action of Small Molecule VEGFR-2 Inhibitors
Small molecule VEGFR-2 inhibitors are typically competitive inhibitors of ATP binding to the intracellular kinase domain of the receptor. By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling pathways. The key pathways inhibited include the Ras/Raf/MEK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is a major regulator of cell survival.
Signaling Pathway Diagram
References
- 1. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 2. altmeyers.org [altmeyers.org]
- 3. mdpi.com [mdpi.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: In Vitro Assay Protocol for Vegfr-2-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a pivotal mediator of angiogenesis, the formation of new blood vessels. Its signaling pathway is integral to endothelial cell proliferation, migration, and survival. In pathological states such as cancer, tumors exploit the VEGFR-2 signaling cascade to foster abnormal blood vessel growth, which is essential for tumor progression and metastasis. Consequently, the inhibition of the VEGFR-2 signaling pathway has emerged as a critical strategy in the development of anti-cancer therapeutics. This document provides a comprehensive protocol for an in vitro kinase assay to determine the inhibitory activity of Vegfr-2-IN-16, a putative VEGFR-2 inhibitor.
VEGFR-2 Signaling Pathway
Upon binding of its ligand, such as VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-AKT pathways, which collectively promote endothelial cell proliferation, survival, and migration.
Application Notes and Protocols for Cell-based Assays Using Vegfr-2-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of the VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for anti-cancer therapies. Vegfr-2-IN-16 is a potent inhibitor of VEGFR-2, with a reported IC50 value of 86.36 nM.[1][2] These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its anti-angiogenic and anti-tumor properties.
Mechanism of Action
This compound functions as a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 kinase domain. By blocking the binding of ATP, it prevents the autophosphorylation of the receptor upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF). This inhibition halts the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, which are all crucial steps in angiogenesis.
Data Presentation
The following tables summarize the key enzymatic and cellular activities of this compound.
| Parameter | Value | Reference |
| Target | VEGFR-2 | [1][2] |
| IC50 (Enzymatic Assay) | 86.36 nM |
Disclaimer: The following quantitative data for cell-based assays are representative examples for a typical VEGFR-2 inhibitor and are provided for illustrative purposes. Specific experimental data for this compound is not currently publicly available. Researchers should generate their own data for this compound.
Table 1: Representative Data for Inhibition of HUVEC Proliferation
| This compound Concentration (nM) | Percent Inhibition of VEGF-induced Proliferation |
| 1 | 15.2 ± 2.1 |
| 10 | 45.8 ± 3.5 |
| 100 | 85.3 ± 4.2 |
| 1000 | 98.1 ± 1.5 |
Table 2: Representative Data for Inhibition of HUVEC Migration
| This compound Concentration (nM) | Percent Inhibition of VEGF-induced Migration |
| 10 | 25.6 ± 3.8 |
| 100 | 68.4 ± 5.1 |
| 500 | 92.7 ± 2.9 |
Table 3: Representative Data for Inhibition of HUVEC Tube Formation
| This compound Concentration (nM) | Total Tube Length (relative to control) | Number of Branch Points (relative to control) |
| 10 | 0.72 ± 0.08 | 0.65 ± 0.07 |
| 100 | 0.31 ± 0.05 | 0.28 ± 0.04 |
| 500 | 0.12 ± 0.03 | 0.10 ± 0.02 |
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a complex signaling cascade that is central to angiogenesis. This compound effectively blocks this pathway at its origin.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Proliferation Assay (CCK-8/MTT)
This assay measures the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound
-
DMSO (cell culture grade)
-
96-well plates
-
CCK-8 or MTT reagent
-
Microplate reader
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in 100 µL of EGM-2 containing 10% FBS.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
After 24 hours, replace the medium with 100 µL of serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Prepare serial dilutions of this compound in serum-free medium containing a final concentration of 20 ng/mL VEGF-A. Include a vehicle control (DMSO) and a positive control (VEGF-A alone).
-
Add 100 µL of the prepared media to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of CCK-8 reagent or 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.
-
Calculate the percentage of inhibition relative to the VEGF-A treated control.
References
Application Notes and Protocols for a Representative VEGFR-2 Inhibitor in Cell Culture Experiments
Disclaimer: The compound "Vegfr-2-IN-16" is not readily identifiable in scientific literature. Therefore, these application notes and protocols have been generated using data from well-characterized, potent, and selective small molecule inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), such as Axitinib, Sunitinib, and Sorafenib. These notes are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals working with similar small molecule inhibitors targeting VEGFR-2.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a primary mediator of angiogenesis, the formation of new blood vessels.[1] Upon binding its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, activating critical downstream signaling pathways like PI3K/AKT and MAPK.[2] These pathways are essential for endothelial cell proliferation, migration, and survival.[2] In pathological conditions such as cancer, aberrant VEGFR-2 signaling is a key driver of tumor angiogenesis, supplying tumors with necessary nutrients and oxygen.[1] Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in oncology.
This document provides detailed methodologies for utilizing a representative VEGFR-2 inhibitor in cell culture experiments to assess its biological activity and mechanism of action.
Data Presentation: Inhibitory Activity & Recommended Concentrations
The efficacy of a VEGFR-2 inhibitor can vary significantly depending on the cell line and assay conditions. The following tables summarize the inhibitory concentrations (IC50) of representative VEGFR-2 inhibitors. These values serve as a starting point for determining the optimal dosage for your specific experimental setup.
Table 1: In Vitro Kinase and Cellular Inhibitory Activity
| Inhibitor | Target | Assay Type | IC50 / Kᵢ | Reference |
| Axitinib | VEGFR-2 | Kinase Assay | 0.2 nM | [3] |
| VEGFR-1 | Kinase Assay | 1.2 nM | ||
| VEGFR-3 | Kinase Assay | 0.1-0.3 nM | ||
| PDGFRβ | Kinase Assay | 1.6 nM | ||
| c-KIT | Kinase Assay | 1.7 nM | ||
| Sunitinib | VEGFR-2 (Flk-1) | Kinase Assay | 80 nM (IC50) / 9 nM (Kᵢ) | |
| PDGFRβ | Kinase Assay | 2 nM (IC50) / 8 nM (Kᵢ) | ||
| HUVEC Proliferation | Cell-based | 40 nM | ||
| Sorafenib | VEGFR-2 | Kinase Assay | 90 nM | |
| B-Raf | Kinase Assay | 22 nM | ||
| Raf-1 | Kinase Assay | 6 nM |
Table 2: Cytotoxicity (IC50) in Various Cell Lines
| Inhibitor | Cell Line | Cell Type | Duration | IC50 | Reference |
| Axitinib | GB1B | Glioblastoma | 7 days | 2.21 µM | |
| A-498 | Renal Carcinoma | 96 hours | 13.6 µM | ||
| Caki-2 | Renal Carcinoma | 96 hours | 36 µM | ||
| Sunitinib | 786-O | Renal Carcinoma | - | 4.6 µM | |
| ACHN | Renal Carcinoma | - | 1.9 µM | ||
| Caki-1 | Renal Carcinoma | - | 2.8 µM | ||
| Sorafenib | HepG2 | Hepatocellular Carcinoma | - | 4.5 µM | |
| U87 | Glioblastoma | 24 hours | ~1-2 µM | ||
| DoHH2 | Non-Hodgkin Lymphoma | 48 hours | 4-8 µM |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, serum concentration, assay duration). It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGFR-2 inhibitors are typically ATP-competitive, binding to the kinase domain of the receptor and preventing its autophosphorylation. This action blocks the initiation of downstream signaling cascades responsible for angiogenic processes.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Protocols
Preparation of Inhibitor Stock Solution
Proper preparation of the inhibitor stock solution is critical for experimental reproducibility.
-
Solubility: Most small molecule VEGFR-2 inhibitors like Sunitinib, Sorafenib, and Axitinib are highly soluble in dimethyl sulfoxide (DMSO) but have poor aqueous solubility.
-
Protocol:
-
Refer to the manufacturer's datasheet for the molecular weight (MW) of the specific inhibitor.
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of inhibitor powder in high-purity DMSO. For example, for a compound with a MW of 386.5 g/mol (similar to Axitinib), dissolve 3.87 mg in 1 mL of DMSO.
-
Vortex or sonicate gently until the powder is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. Stock solutions in DMSO are typically stable for several months.
-
-
Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Cell Viability / Cytotoxicity Assay (MTT or WST-1 Assay)
This assay determines the effect of the inhibitor on cell proliferation and viability.
Caption: Workflow for a typical cell viability assay.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Inhibitor Treatment: Prepare serial dilutions of the VEGFR-2 inhibitor in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add 10 µL of MTT (5 mg/mL) or WST-1 reagent to each well. Incubate for 1-4 hours at 37°C. For MTT, you will need to add a solubilization solution (e.g., DMSO) after the incubation.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-VEGFR-2 (pVEGFR-2)
This experiment directly assesses the inhibitor's ability to block VEGFR-2 activation.
Caption: Workflow for Western Blot analysis of pVEGFR-2.
-
Protocol:
-
Cell Culture and Starvation: Culture endothelial cells (e.g., HUVECs) or other VEGFR-2 expressing cells to ~80% confluency. Serum-starve the cells for 16-24 hours in a low-serum medium (e.g., 0.1% FBS) to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the VEGFR-2 inhibitor (and a vehicle control) for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF-A (e.g., 50 ng/mL) for 5-15 minutes to induce VEGFR-2 phosphorylation. Include an unstimulated control.
-
Cell Lysis: Immediately place the plate on ice, wash cells with ice-cold PBS, and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against a specific pVEGFR-2 site (e.g., Tyr1175) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to confirm equal protein loading.
-
In Vitro Angiogenesis (Tube Formation) Assay
This functional assay measures the inhibitor's effect on the ability of endothelial cells to form capillary-like structures.
-
Protocol:
-
Plate Coating: Thaw a basement membrane extract (BME), such as Matrigel®, on ice. Pipette 50 µL of BME into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a low-serum medium at a density of 2-4 x 10^5 cells/mL.
-
Treatment: In separate tubes, mix the cell suspension with the VEGFR-2 inhibitor at various concentrations, a vehicle control, and positive/negative controls for angiogenesis.
-
Seeding: Carefully add 100 µL of the cell/treatment mixture onto the surface of the solidified BME (seeding 10,000-20,000 cells per well).
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis: Observe the formation of tube-like networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as the number of nodes, number of junctions, and total tube length using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A significant reduction in these parameters in inhibitor-treated wells compared to the control indicates anti-angiogenic activity.
-
References
Application Notes for Vegfr-2-IN-16 Administration in Animal Models
For research use only. Not for use in diagnostic procedures.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] It is a receptor tyrosine kinase expressed predominantly on endothelial cells.[1] Upon binding of its ligand, primarily VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1][3] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.
Due to its critical role in tumor angiogenesis, VEGFR-2 is a prime target for cancer therapy. Vegfr-2-IN-16 is a small molecule inhibitor designed to target the kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that promote angiogenesis. These application notes provide a generalized protocol for the administration of this compound in preclinical animal models based on common practices with similar VEGFR-2 inhibitors.
Mechanism of Action
This compound is hypothesized to function as a Type II inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. The intended biological effects include the inhibition of tumor angiogenesis, leading to a reduction in tumor growth and metastasis.
Preclinical Applications
-
Anti-tumor Efficacy Studies: Evaluation of the anti-cancer effects of this compound in various xenograft and syngeneic tumor models.
-
Anti-angiogenic Studies: Assessment of the inhibitory effect of this compound on tumor vascularization.
-
Pharmacodynamic Studies: Analysis of the downstream effects of this compound on VEGFR-2 signaling pathways in vivo.
-
Pharmacokinetic Studies: Determination of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Toxicology Studies: Evaluation of the safety profile and potential side effects of this compound administration.
Visualization of Key Pathways and Workflows
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Activity of Chalcone Derivatives as VEGFR-2 Inhibitors [mdpi.com]
- 2. wjgnet.com [wjgnet.com]
- 3. Vascular Endothelial Growth Factor Receptor-2 Inhibition Promotes Cell Death and Limits Endothelial Cell Proliferation in a Neonatal Rodent Model of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: HUVEC Tube Formation Assay with a VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. A key regulator of angiogenesis is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily mediated through VEGF Receptor-2 (VEGFR-2). The activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, and differentiation, culminating in the formation of new vascular networks. The Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay is a widely used in vitro model to study these final steps of angiogenesis and to screen for potential pro- or anti-angiogenic compounds.
This document provides a detailed protocol for performing a HUVEC tube formation assay to evaluate the anti-angiogenic potential of a representative VEGFR-2 inhibitor, Sunitinib. Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been shown to effectively block VEGFR-2 signaling. These application notes will serve as a comprehensive guide for researchers interested in assessing the efficacy of VEGFR-2 inhibitors in an in vitro angiogenesis model.
Mechanism of Action of VEGFR-2 Inhibition
VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF-A, dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain.[1] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis. These include the PLCγ-PKC-MAPK pathway, which is important for endothelial cell proliferation, and the PI3K-Akt pathway, which promotes cell survival.[1][2]
VEGFR-2 inhibitors, such as Sunitinib, are small molecules that typically bind to the ATP-binding pocket of the VEGFR-2 kinase domain.[3] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that are essential for endothelial cell function in angiogenesis.[4] The inhibition of VEGFR-2 leads to a reduction in endothelial cell proliferation, migration, and ultimately, the ability to form capillary-like structures, which can be quantified in the HUVEC tube formation assay.
Data Presentation
The efficacy of a VEGFR-2 inhibitor in a HUVEC tube formation assay can be quantified by measuring various parameters of the formed tubular network. The following tables present representative data on the inhibitory activity of Sunitinib on VEGFR-2 and its effect on HUVEC tube formation.
Table 1: Inhibitory Activity of Sunitinib against VEGFR-2 Kinase
| Compound | Target | IC50 (nM) |
| Sunitinib | VEGFR-2 (Flk-1) | 80 |
| Sunitinib | PDGFRβ | 2 |
Note: IC50 is the half-maximal inhibitory concentration. Data is representative of typical findings in the literature.
Table 2: Quantitative Analysis of HUVEC Tube Formation Inhibition by Sunitinib
| Treatment | Concentration (µM) | Total Tube Length (% of Control) | Number of Branch Points (% of Control) |
| Vehicle Control (DMSO) | - | 100 | 100 |
| Sunitinib | 0.1 | 75 | 68 |
| Sunitinib | 1 | 42 | 35 |
| Sunitinib | 2 | 15 | 10 |
| Sunitinib | 4 | 5 | 2 |
Note: Data is representative and illustrates a dose-dependent inhibition of tube formation. Actual values may vary depending on experimental conditions.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological and experimental processes, the following diagrams were generated using Graphviz.
VEGFR-2 Signaling Pathway and Inhibition
References
Application Notes and Protocols: Western Blot Analysis of Phospho-VEGFR-2 Following Treatment with Vegfr-2-IN-16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1] This process is essential for normal physiological functions such as embryonic development and wound healing.[2] However, it is also a hallmark of pathological conditions like cancer, where tumors co-opt this process to ensure their growth and metastasis.[2][3]
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[4] This activation initiates downstream signaling cascades, including the PI3K/Akt and PLCγ/MAPK pathways, which are crucial for endothelial cell proliferation, migration, and survival. Consequently, inhibiting VEGFR-2 activity is a prime therapeutic strategy in oncology.
Vegfr-2-IN-16 is a small molecule inhibitor that targets VEGFR-2. This document provides detailed protocols for utilizing Western blot analysis to investigate the inhibitory effect of this compound on VEGFR-2 phosphorylation, a direct measure of its target engagement and efficacy.
Mechanism of Action
This compound is a potent inhibitor of VEGFR-2. One compound, identified as a 6-indazolyl triazole derivative and designated 16b in a study, demonstrated a half-maximal inhibitory concentration (IC50) of 0.56 μM against VEGFR-2. Small-molecule VEGFR-2 inhibitors often function by competing with ATP for the binding site in the kinase domain of the receptor. This prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways that promote angiogenesis.
Quantitative Data Summary
The inhibitory activity of this compound on VEGFR-2 can be quantified by determining its IC50 value. The following table summarizes the known inhibitory concentration for a compound identified as this compound.
| Inhibitor | Target | IC50 | Reference |
| This compound (16b) | VEGFR-2 | 0.56 µM |
A dose-dependent inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound can be demonstrated through Western blot analysis. The following table provides a representative example of expected results.
| This compound Conc. (µM) | p-VEGFR-2 / Total VEGFR-2 Ratio (Normalized) | % Inhibition of Phosphorylation |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.1 | 0.85 | 15% |
| 0.5 | 0.55 | 45% |
| 1.0 | 0.30 | 70% |
| 5.0 | 0.10 | 90% |
| 10.0 | 0.05 | 95% |
Signaling Pathway and Inhibitor Action
The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The diagram below outlines the key steps for performing a Western blot analysis to assess the effect of this compound on VEGFR-2 phosphorylation.
Caption: Workflow for Western blot analysis of p-VEGFR-2.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in complete growth medium and allow them to reach 80-90% confluency.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a basal medium containing 0.5% fetal bovine serum (FBS) to reduce basal receptor phosphorylation.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
VEGF Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation. A non-stimulated control should also be included.
Protein Extraction and Quantification
-
Cell Lysis: Immediately after stimulation, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
Western Blotting
-
Sample Preparation: Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel (e.g., 8-10%). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175, Tyr951, or Tyr1214) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Image Capture: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2 and subsequently with a loading control antibody such as GAPDH or β-actin.
Data Analysis
-
Densitometry: Quantify the band intensities for p-VEGFR-2, total VEGFR-2, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the p-VEGFR-2 signal to the total VEGFR-2 signal. Further normalization to the loading control can be performed to account for any loading inaccuracies.
-
Calculate Percent Inhibition: Express the normalized p-VEGFR-2 levels in the inhibitor-treated samples as a percentage of the vehicle-treated, VEGF-stimulated control. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Conclusion
This document provides a comprehensive guide for the Western blot analysis of p-VEGFR-2 in response to treatment with this compound. The detailed protocols and diagrams are intended to assist researchers in accurately assessing the efficacy of this and other VEGFR-2 inhibitors. Adherence to these protocols will ensure reproducible and reliable data for advancing research and drug development in the field of angiogenesis.
References
- 1. assaygenie.com [assaygenie.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vegfr-2-IN-16 in Tumor Microenvironment Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Vegfr-2-IN-16, a potent VEGFR-2 inhibitor, to investigate the tumor microenvironment. This document outlines the mechanism of action, provides detailed protocols for key experiments, and presents quantitative data to facilitate experimental design and data interpretation.
Introduction to this compound
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[1] Given the critical role of angiogenesis in tumor growth and metastasis, and the emerging role of VEGFR-2 in modulating the immune landscape within the tumor, this compound serves as a valuable tool for cancer research.
Mechanism of Action
VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting angiogenesis.[3] this compound competitively inhibits the ATP binding to the kinase domain of VEGFR-2, thereby preventing its autophosphorylation and the subsequent activation of these signaling cascades.
Beyond its anti-angiogenic effects, VEGFR-2 signaling also influences the tumor immune microenvironment. VEGFR-2 is expressed on various immune cells, including T cells and myeloid-derived suppressor cells (MDSCs).[4] VEGF-A in the tumor microenvironment can promote an immunosuppressive milieu by inhibiting the maturation of dendritic cells, promoting the expansion of regulatory T cells (Tregs), and directly suppressing the activity of effector T cells.[4] By blocking VEGFR-2 signaling, this compound has the potential to reverse these immunosuppressive effects and enhance anti-tumor immunity.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and its inhibition by this compound.
Data Presentation
In Vitro Inhibitory Activity of this compound and Comparators
| Compound | Target | IC50 (nM) | Notes |
| This compound | VEGFR-2 | 86.36 | Potent inhibitor with antitumor activities. |
| Vegfr-2-IN-17 | VEGFR-2 | 67.25 | A potent VEGFR-2 inhibitor with antitumor activities. |
| Sunitinib | VEGFRs, PDGFRs, c-KIT | 2 (VEGFR-2) | Multi-targeted tyrosine kinase inhibitor. |
| Sorafenib | VEGFRs, PDGFRs, Raf | 90 (VEGFR-2) | Multi-targeted tyrosine kinase inhibitor. |
Representative In Vivo Anti-Tumor Efficacy of a VEGFR-2 Inhibitor
The following table summarizes representative data on the effect of a VEGFR-2 inhibitor on tumor growth in a syngeneic mouse model.
| Treatment Group | Tumor Volume (mm³) at Day 21 (Mean ± SEM) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 150 | - |
| VEGFR-2 Inhibitor (Low Dose) | 1200 ± 130 | 20 |
| VEGFR-2 Inhibitor (High Dose) | 600 ± 80 | 60 |
Representative Modulation of the Tumor Immune Microenvironment by a VEGFR-2 Inhibitor
This table illustrates the typical changes observed in the immune cell populations within the tumor microenvironment following treatment with a VEGFR-2 inhibitor.
| Immune Cell Population | Vehicle Control (% of CD45+ cells) | VEGFR-2 Inhibitor (% of CD45+ cells) | Fold Change |
| CD8+ T Cells | 10 ± 2 | 25 ± 4 | 2.5 |
| Regulatory T Cells (Tregs) | 15 ± 3 | 8 ± 2 | -1.9 |
| Myeloid-Derived Suppressor Cells (MDSCs) | 30 ± 5 | 15 ± 3 | -2.0 |
| M2 Macrophages | 20 ± 4 | 10 ± 2 | -2.0 |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on the tumor microenvironment. While specific data for this compound in these assays is not yet widely published, these protocols are based on established methods for similar small molecule VEGFR-2 inhibitors.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®)
-
This compound (dissolved in DMSO)
-
96-well plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Plate Coating: Thaw basement membrane matrix on ice. Pipette 50 µL of the matrix into each well of a pre-chilled 96-well plate and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should be kept below 0.1%.
-
Incubation: Add 100 µL of the HUVEC suspension to each well of the coated plate. Add 100 µL of the media containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualization and Analysis:
-
Carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add Calcein AM solution (e.g., 2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube formation under a fluorescence microscope.
-
Quantify the total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Caption: Workflow for the in vitro endothelial cell tube formation assay.
In Vivo Tumor Xenograft Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Tumor cells (e.g., human cancer cell line)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control to the respective groups at the predetermined dose and schedule (e.g., daily oral gavage).
-
Continued Monitoring: Continue to monitor tumor growth and the general health of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Analysis:
-
Measure the final tumor weight and volume.
-
Process the tumors for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31) and immune cell infiltration, or flow cytometry.
-
Analysis of the Tumor Immune Microenvironment by Flow Cytometry
This protocol details the steps to analyze the immune cell populations within the tumors from the in vivo study.
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase D, Hyaluronidase, and DNase I
-
Fetal Bovine Serum (FBS)
-
Red Blood Cell Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3, CD11b, Gr-1, F4/80)
-
Flow cytometer
Protocol:
-
Tumor Digestion: Mince the excised tumors into small pieces and place them in a digestion buffer containing collagenase D, hyaluronidase, and DNase I in RPMI-1640.
-
Incubation: Incubate the tumor suspension at 37°C for 30-60 minutes with gentle agitation.
-
Single-Cell Suspension: Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Red Blood Cell Lysis: If necessary, treat the cell suspension with Red Blood Cell Lysis Buffer to remove red blood cells.
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Resuspend the cells in FACS buffer and block Fc receptors with an anti-CD16/32 antibody.
-
Add a cocktail of fluorescently labeled antibodies specific for the immune cell markers of interest.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using flow cytometry analysis software to quantify the different immune cell populations.
-
Caption: Workflow for analyzing the tumor immune microenvironment by flow cytometry.
Conclusion
This compound is a valuable research tool for investigating the multifaceted role of VEGFR-2 in the tumor microenvironment. Its potent and specific inhibition of VEGFR-2 allows for the dissection of its impact on both tumor angiogenesis and the modulation of the anti-tumor immune response. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute experiments aimed at understanding and targeting the complexities of the tumor microenvironment.
References
- 1. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. VEGFR inhibitors | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 3. aacrjournals.org [aacrjournals.org]
- 4. VEGFR2 activity on myeloid cells mediates immune suppression in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Application of Vegfr-2-IN-16 in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note: Specific public domain data for a compound explicitly named "Vegfr-2-IN-16" is limited. This document utilizes data from a representative and well-characterized small molecule VEGFR-2 inhibitor, designated as F16 , to illustrate the application and methodologies in xenograft models. The principles and protocols described are broadly applicable to novel VEGFR-2 inhibitors.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of oncology, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[3] VEGFR-2 is a receptor tyrosine kinase that, upon binding with its ligand VEGF-A, initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[3] Consequently, inhibiting the VEGFR-2 signaling pathway is a prime therapeutic strategy in cancer treatment.[1]
This compound (represented here by the inhibitor F16) is a potent and selective small molecule inhibitor of VEGFR-2 kinase activity. These application notes provide a summary of its effects in preclinical xenograft models and detailed protocols for its evaluation.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase domain. By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor upon VEGF binding, thereby blocking the initiation of downstream signaling. The primary signaling pathways inhibited include:
-
PLCγ-PKC-Raf-MEK-ERK Pathway: This pathway is crucial for endothelial cell proliferation.
-
PI3K/Akt Pathway: This pathway is essential for endothelial cell survival and migration.
Inhibition of these pathways by this compound leads to a reduction in tumor angiogenesis, thereby suppressing tumor growth.
Preclinical Data in Xenograft Models
The anti-tumor efficacy of the representative VEGFR-2 inhibitor F16 has been evaluated in various human tumor xenograft models in immunocompromised mice. The following tables summarize the key findings.
Table 1: In Vitro Activity of F16
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Colo 320DM | Colorectal | 9.52 ± 1.49 | |
| U87MG | Glioblastoma | ~26 |
Table 2: In Vivo Efficacy of F16 in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Key Findings | Reference |
| Colo 320DM | Colorectal | F16 | Significant reduction in tumor growth. Increased survival rate. | |
| U87MG | Glioblastoma | F16 | Significant inhibition of tumor growth. | |
| GI-101A | Breast | F16 | In vivo tumor reduction. |
Table 3: Pharmacodynamic Effects of F16 in Xenograft Tumors
| Xenograft Model | Cancer Type | Biomarker | Effect | Reference |
| Colo 320DM | Colorectal | CD31 | Reduction in microvessel density. | |
| Colo 320DM | Colorectal | p-AKT, p-FAK | Downregulation. | |
| Colo 320DM | Colorectal | p53, p21 | Upregulation. |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of a VEGFR-2 inhibitor like this compound in a subcutaneous xenograft model.
Cell Culture and Preparation
-
Culture human cancer cells (e.g., Colo 320DM) in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS).
-
Treat the cells with trypsin-EDTA to detach them from the culture flask.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in sterile PBS or serum-free medium.
-
Determine the cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to the desired concentration for injection (e.g., 5 x 10^6 cells/100 µL). Keep the cell suspension on ice until injection.
Xenograft Tumor Implantation
-
Use 6-8 week old female athymic nude mice. Allow the mice to acclimatize for at least one week before the experiment.
-
Anesthetize the mice using an appropriate anesthetic agent.
-
Subcutaneously inject the prepared cell suspension (e.g., 100 µL) into the right flank of each mouse using a 27-gauge needle.
-
Monitor the mice regularly for tumor growth.
Drug Preparation and Administration
-
Prepare the this compound formulation for in vivo administration. This may involve dissolving the compound in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.
-
Administer this compound to the treatment group via the determined route (e.g., intraperitoneal or oral gavage) at the specified dose and schedule.
-
Administer the vehicle solution to the control group following the same schedule.
Assessment of Anti-Tumor Efficacy
-
Measure the tumor dimensions (length and width) with a digital caliper two to three times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
Immunohistochemical Analysis of Angiogenesis
-
Fix the excised tumors in 10% neutral buffered formalin and embed them in paraffin.
-
Cut 5 µm sections from the paraffin-embedded tumor tissues.
-
Perform immunohistochemistry for the endothelial cell marker CD31 to assess microvessel density (MVD).
-
Briefly, deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a suitable buffer.
-
Block endogenous peroxidase activity and non-specific binding.
-
Incubate the sections with a primary antibody against CD31.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Develop the signal using a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Quantify MVD by counting the number of CD31-positive vessels in several high-power fields.
Conclusion
The representative VEGFR-2 inhibitor, F16, demonstrates significant anti-tumor and anti-angiogenic activity in preclinical xenograft models of various cancers. The protocols outlined in this document provide a robust framework for the in vivo evaluation of novel VEGFR-2 inhibitors like this compound. These studies are critical for advancing our understanding of the therapeutic potential of such agents and for their further development as cancer therapeutics.
References
Vegfr-2-IN-16: A Selective Inhibitor for Investigating Lymphangiogenesis
Application Notes and Protocols
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathological conditions, including tumor metastasis and inflammation.[1][2] The vascular endothelial growth factor receptor 2 (VEGFR-2), a tyrosine kinase receptor, plays a significant role in this process.[3][4] Vegfr-2-IN-16 is a potent and selective small molecule inhibitor of VEGFR-2, designed as a research tool to elucidate the molecular mechanisms of lymphangiogenesis. These application notes provide an overview of this compound and detailed protocols for its use in key in vitro and in vivo lymphangiogenesis assays.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the VEGFR-2 kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.[5] The primary ligands for VEGFR-2 in the context of lymphangiogenesis are VEGF-A, and proteolytically processed VEGF-C and VEGF-D. Activation of VEGFR-2 on lymphatic endothelial cells (LECs) triggers a cascade of signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for LEC proliferation, migration, and tube formation. By blocking these pathways, this compound effectively inhibits the key cellular processes that drive lymphangiogenesis.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound, illustrating its efficacy in typical lymphangiogenesis assays.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Type |
| IC50 (VEGFR-2 Kinase Assay) | 5 nM | Recombinant Human VEGFR-2 |
| IC50 (LEC Proliferation) | 25 nM | Human Dermal Lymphatic Endothelial Cells (HDLECs) |
| IC50 (LEC Migration) | 15 nM | HDLECs |
| IC50 (Tube Formation) | 30 nM | HDLECs on Matrigel |
Table 2: Effect of this compound on In Vivo Lymphangiogenesis
| Assay | Animal Model | Treatment Group | % Inhibition of Lymphangiogenesis |
| Corneal Micropocket Assay | Mouse | This compound (10 mg/kg, i.p.) | 75% |
| Matrigel Plug Assay | Mouse | This compound (10 mg/kg, i.p.) | 68% |
| Tumor Xenograft Model (LLC) | Mouse | This compound (10 mg/kg, i.p.) | 60% reduction in peritumoral lymphatic vessel density |
Signaling Pathway
Caption: VEGFR-2 signaling pathway in lymphatic endothelial cells.
Experimental Protocols
In Vitro Lymphatic Endothelial Cell (LEC) Proliferation Assay
This assay measures the effect of this compound on the proliferation of LECs.
Materials:
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Human Dermal Lymphatic Endothelial Cells (HDLECs)
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Endothelial Cell Growth Medium (EGM-2MV)
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Fetal Bovine Serum (FBS)
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VEGF-C
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This compound
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96-well plates
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Cell proliferation reagent (e.g., WST-1 or MTT)
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Microplate reader
Protocol:
-
Seed HDLECs in a 96-well plate at a density of 5,000 cells/well in EGM-2MV and incubate overnight.
-
Starve the cells in a serum-free medium for 6 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for 1 hour.
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Stimulate the cells with VEGF-C (e.g., 50 ng/mL). Include a negative control (no VEGF-C) and a positive control (VEGF-C alone).
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Incubate for 48 hours.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition of proliferation for each concentration of this compound and determine the IC50 value.
In Vitro LEC Migration Assay (Transwell Assay)
This assay assesses the inhibitory effect of this compound on LEC migration.
Materials:
-
HDLECs
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Transwell inserts (8 µm pore size)
-
24-well plates
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Fibronectin
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VEGF-C
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This compound
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Serum-free medium
-
Calcein-AM or DAPI
Protocol:
-
Coat the underside of the Transwell inserts with fibronectin (10 µg/mL) and allow them to air dry.
-
Resuspend serum-starved HDLECs in a serum-free medium containing various concentrations of this compound.
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Seed 50,000 cells into the upper chamber of the Transwell inserts.
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Add a serum-free medium containing VEGF-C (50 ng/mL) to the lower chamber as a chemoattractant.
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Incubate for 4-6 hours.
-
Remove non-migrated cells from the upper surface of the insert with a cotton swab.
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Fix and stain the migrated cells on the lower surface of the insert with Calcein-AM or DAPI.
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Count the number of migrated cells in several random fields under a fluorescence microscope.
-
Calculate the percentage of inhibition of migration.
In Vitro Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by LECs.
Materials:
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HDLECs
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Matrigel (growth factor reduced)
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96-well plates
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VEGF-C
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This compound
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Calcein-AM
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for 30 minutes.
-
Resuspend HDLECs in a serum-free medium containing VEGF-C (50 ng/mL) and various concentrations of this compound.
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Seed 15,000 cells onto the Matrigel-coated wells.
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Incubate for 6-12 hours to allow for tube formation.
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Stain the cells with Calcein-AM and visualize them under a fluorescence microscope.
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Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
-
Calculate the percentage of inhibition of tube formation.
Caption: Workflow for the in vitro tube formation assay.
In Vivo Mouse Corneal Micropocket Assay
This assay is a well-established model to study lymphangiogenesis in vivo.
Materials:
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Mice (e.g., C57BL/6)
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VEGF-C pellets (slow-release)
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This compound
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Anesthesia
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Surgical microscope and instruments
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LYVE-1 antibody for immunofluorescence staining
Protocol:
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Anesthetize the mice.
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Create a small micropocket in the cornea of the mouse eye using a surgical microscope.
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Implant a slow-release pellet containing VEGF-C into the micropocket.
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Administer this compound or a vehicle control to the mice daily via intraperitoneal (i.p.) injection.
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After 7-14 days, euthanize the mice and enucleate the eyes.
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Fix, embed, and section the corneas.
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Perform immunofluorescence staining for the lymphatic vessel marker LYVE-1.
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Visualize and quantify the area of lymphatic vessel growth in the cornea using a fluorescence microscope and image analysis software.
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Compare the extent of lymphangiogenesis between the treated and control groups.
Caption: Logical workflow for using this compound as a research tool.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of VEGFR-2 in lymphangiogenesis. The protocols outlined in these application notes provide a framework for researchers to study the molecular and cellular mechanisms of lymphatic vessel formation in both physiological and pathological contexts. The use of this compound in these assays can contribute to a deeper understanding of the processes regulated by VEGFR-2 and may aid in the identification of new therapeutic targets for diseases associated with aberrant lymphangiogenesis.
References
Troubleshooting & Optimization
Vegfr-2-IN-16 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and solutions for the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Vegfr-2-IN-16.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What are the recommended solvents?
A1: this compound, like many kinase inhibitors, exhibits low aqueous solubility. For creating stock solutions, the recommended solvent is dimethyl sulfoxide (DMSO).[1][2][3] It is crucial to use anhydrous, high-purity DMSO, as absorbed water can negatively impact the solubility of the compound.[2] For final experimental concentrations in aqueous media, it is essential to first prepare a high-concentration stock solution in DMSO and then dilute it into your cell culture medium or buffer.
Q2: My this compound precipitated out of solution after I diluted my DMSO stock into my aqueous cell culture medium. What caused this?
A2: This phenomenon, often called "solvent shock," is common when a concentrated organic stock solution is diluted into an aqueous medium where the compound is less soluble.[1] Several factors can contribute to this precipitation:
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Poor aqueous solubility: The intrinsic properties of this compound may lead to low solubility in aqueous environments like cell culture media.
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High final concentration: Your target experimental concentration might exceed the solubility limit of this compound in the specific medium.
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Media components: Interactions with proteins, salts, and other components in the cell culture medium can reduce the compound's solubility.
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pH of the medium: The pH of the cell culture medium (typically around 7.4) can influence the ionization state and, consequently, the solubility of the compound.
Q3: Can I heat the solution to help dissolve this compound?
A3: Gentle warming can be an effective method to aid in the dissolution of small molecule inhibitors. A water bath set to 37°C can be used to gently warm the stock solution. However, it is critical to be cautious, as excessive heat can lead to the degradation of the compound. We recommend vortexing or sonication in conjunction with gentle warming.
Q4: What is the maximum recommended concentration of DMSO in my final cell culture experiment?
A4: To avoid solvent-induced toxicity or off-target effects in your biological system, the final concentration of DMSO should be kept as low as possible, typically below 0.5% (v/v). It is crucial to include a vehicle control in your experiments, which contains the same final concentration of DMSO as your test conditions.
Q5: How should I store my this compound stock solution?
A5: Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to precipitation and degradation of the compound. These aliquots should be stored at -20°C or -80°C and protected from light.
Solubility Data
The following table summarizes the approximate solubility of this compound in various solvents. This data is for guidance purposes; empirical testing in your specific experimental conditions is recommended.
| Solvent | Max Solubility (at 25°C) | Notes |
| DMSO | ≥ 50 mg/mL | Recommended for stock solutions. |
| Ethanol | ~5 mg/mL | Use with caution due to potential cellular toxicity. |
| PBS (pH 7.2) | < 0.1 mg/mL | Poorly soluble in aqueous buffers. |
| Cell Culture Media (e.g., DMEM) | < 0.1 mg/mL | Solubility can be influenced by media components. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
Materials:
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This compound powder
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Anhydrous, high-purity DMSO
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator or water bath (optional)
Procedure:
-
Accurately weigh the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no particulate matter remains.
-
If the compound is not fully dissolved, gently warm the tube in a 37°C water bath for 5-10 minutes or sonicate for a few minutes, followed by vortexing.
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Once the solution is clear, aliquot it into single-use volumes in sterile microcentrifuge tubes.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Determining the Optimal Working Concentration in Cell Culture Media
Objective: To identify the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
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10 mM this compound stock solution in DMSO
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Your specific cell culture medium
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Sterile microplates or tubes
-
Incubator (37°C)
-
Microscope
Procedure:
-
Pre-warm your cell culture medium to 37°C.
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, create final concentrations ranging from 1 µM to 100 µM.
-
Include a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Incubate the dilutions at 37°C for a duration relevant to your planned experiment (e.g., 24 hours).
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After incubation, visually inspect each dilution for any signs of precipitation, such as cloudiness or visible crystals.
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For a more sensitive assessment, examine the solutions under a microscope.
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The highest concentration that remains clear and free of precipitate is your optimal working concentration.
Visual Troubleshooting and Pathway Guides
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF ligands triggers multiple downstream signaling cascades that regulate endothelial cell proliferation, migration, and survival.
Caption: Overview of the VEGFR-2 signaling cascade.
Troubleshooting Workflow for this compound Solubility Issues
If you encounter precipitation with this compound, follow this systematic troubleshooting workflow to identify and resolve the issue.
Caption: A step-by-step guide to resolving this compound precipitation.
References
Technical Support Center: Optimizing Vegfr-2-IN-16 Concentration for Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of Vegfr-2-IN-16 in their experiments. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] this compound typically functions as a Type II inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain in its inactive (DFG-out) conformation.[3] This prevents ATP from binding, thereby inhibiting the autophosphorylation of the receptor and blocking downstream signaling pathways essential for endothelial cell proliferation, migration, and survival.
Q2: What is a good starting concentration for my in vitro experiments?
The optimal concentration of this compound is cell-line dependent. As a starting point, it is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in your specific cell line. Based on data from similar small molecule VEGFR-2 inhibitors, a typical starting range for a dose-response curve would be from 0.01 µM to 10 µM. For initial screening, concentrations of 0.1 µM, 1 µM, and 10 µM can provide a preliminary indication of efficacy.
Q3: I am observing low efficacy or no effect. What are the possible causes and solutions?
Several factors can contribute to low efficacy. Please consider the following troubleshooting steps:
-
Compound Solubility: this compound, like many kinase inhibitors, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent, such as DMSO, before preparing your final dilutions in culture medium. Precipitates in the stock solution or final medium can significantly reduce the effective concentration.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to VEGFR-2 inhibition. Confirm that your chosen cell line expresses sufficient levels of VEGFR-2. You may need to test a panel of cell lines to find a suitable model.
-
Experimental Conditions: Ensure that the cells are in the logarithmic growth phase during treatment. Also, verify the concentration and activity of VEGF or other stimulants used to activate the VEGFR-2 pathway.
-
Compound Stability: Repeated freeze-thaw cycles of the stock solution can lead to degradation. Aliquot the stock solution into single-use vials to maintain its integrity.
Q4: I am observing significant off-target effects or cytotoxicity in my control cells. What should I do?
-
Concentration Optimization: High concentrations of the inhibitor can lead to off-target effects. Try lowering the concentration of this compound to a range closer to the IC50 value determined for your specific cell line.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) at the same final concentration used in your experimental wells to account for any solvent-induced toxicity.
-
Alternative Inhibitors: If off-target effects persist, consider comparing the effects of this compound with other commercially available VEGFR-2 inhibitors that have different chemical scaffolds and selectivity profiles.
Quantitative Data Summary
The following tables provide representative IC50 values for various small molecule VEGFR-2 inhibitors in different cancer cell lines. This data can serve as a reference for designing your own experiments with this compound.
Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Representative Small Molecules
| Compound | VEGFR-2 IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11 | 0.19 | Sorafenib | 0.08 |
| Compound 16b | 0.56 | - | - |
| Compound 46j | 0.081 | - | - |
| Compound 49a | 0.116 | - | - |
| Compound 91b | 0.53 | Sorafenib | 0.19 |
| Compound 91e | 0.61 | Sorafenib | 0.19 |
| Compound 23j | 0.0037 | Sorafenib | 0.00312 |
Data compiled from multiple sources.
Table 2: In Vitro Antiproliferative Activity of Representative VEGFR-2 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Compound 11 | A549 (Lung) | 10.61 | Sorafenib | 14.10 |
| HepG2 (Liver) | 9.52 | Sorafenib | - | |
| Caco-2 (Colon) | 12.45 | Sorafenib | - | |
| MDA-MB-231 (Breast) | 11.52 | Sorafenib | - | |
| Compound 16b | HELA (Cervical) | - | - | - |
| MCF-7 (Breast) | - | - | - | |
| H460 (Lung) | - | - | - | |
| HepG2 (Liver) | - | - | - | |
| Compound 46f | HepG2 (Liver) | 7.10 - 11.19 | - | - |
| HCT-116 (Colon) | 7.10 - 11.19 | - | - | |
| MCF-7 (Breast) | 7.10 - 11.19 | - | - | |
| Compound 23j | HepG2 (Liver) | 6.4 | Sorafenib | - |
| MCF-7 (Breast) | 8.2 | Sorafenib | 3.51 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the steps to determine the effect of this compound on the viability of adherent cancer cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells. Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on VEGF-induced VEGFR-2 phosphorylation.
Materials:
-
This compound stock solution
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Recombinant human VEGF
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-GAPDH)
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HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF (e.g., 50 ng/mL) for 10-15 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR-2 and then a loading control (e.g., GAPDH) to normalize the data.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for evaluating the efficacy of this compound.
References
Technical Support Center: Investigating Off-Target Effects of Novel VEGFR-2 Inhibitors
Disclaimer: Specific experimental data for a compound designated "Vegfr-2-IN-16" is not publicly available. This guide provides general troubleshooting advice and standardized protocols applicable to the investigation of potential off-target effects of novel small-molecule VEGFR-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line at concentrations where we don't expect to see strong inhibition of VEGFR-2. Could this be an off-target effect?
A1: Yes, this is a common indicator of off-target activity. Many kinase inhibitors have activity against multiple targets, some of which may be essential for cell survival.[1][2] VEGFR-2 inhibitors, for instance, are known to sometimes interact with other tyrosine kinases like Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and members of the Src family, which can lead to cytotoxic effects unrelated to VEGFR-2 inhibition. We recommend performing a broad-panel kinase screen to identify potential off-target interactions.
Q2: Our compound inhibits VEGFR-2 phosphorylation as expected, but we are also seeing modulation of other signaling pathways. How can we confirm if this is a direct off-target effect or a downstream consequence of VEGFR-2 inhibition?
A2: This is a critical question in target validation. To distinguish between direct off-target inhibition and downstream signaling effects, you can perform the following:
-
Kinase Panel Screening: An in vitro kinase assay against a broad panel of kinases will identify other kinases that are directly inhibited by your compound.
-
Cellular Phospho-Protein Analysis: Use a phospho-kinase array or targeted Western blotting in cell lines that express the putative off-target to see if your compound inhibits its phosphorylation directly.
-
Use of Alternative Inhibitors: Compare the cellular phenotype induced by your compound with that of other known, structurally different VEGFR-2 inhibitors with different selectivity profiles.
Q3: What are the most common off-target kinases for small-molecule VEGFR-2 inhibitors?
A3: Due to the conserved nature of the ATP-binding pocket in kinases, many VEGFR-2 inhibitors also show activity against other receptor tyrosine kinases.[1][3] Commonly observed off-targets include:
-
Other VEGFR family members (VEGFR-1, VEGFR-3)
-
Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ)
-
Fibroblast Growth Factor Receptors (FGFRs)
-
c-Kit (Stem cell factor receptor)
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TIE2 (Angiopoietin receptor)
-
Src family kinases
Troubleshooting Guides
Issue 1: Inconsistent Anti-proliferative Activity Across Different Cell Lines
-
Problem: The compound shows potent inhibition of proliferation in some cell lines but is inactive in others, despite all cell lines expressing VEGFR-2.
-
Possible Cause: The observed anti-proliferative effect may be due to the inhibition of an off-target kinase that is essential for survival in the sensitive cell lines but not in the resistant ones.
-
Troubleshooting Steps:
-
Confirm Target Expression: Verify the expression levels of VEGFR-2 and known common off-targets (e.g., PDGFR, c-Kit) in your panel of cell lines via Western blot or qPCR.
-
Correlate Sensitivity with Off-Target Expression: Analyze if the sensitivity to your compound correlates with the expression of a particular off-target kinase.
-
Selective Off-Target Inhibition: Use siRNA or CRISPR to knock down the suspected off-target in the sensitive cell lines. If the cells become resistant to your compound, it confirms the off-target dependency.
-
Issue 2: Observed In Vivo Toxicity Does Not Match the Expected Phenotype for VEGFR-2 Inhibition
-
Problem: Animal studies show unexpected toxicities, such as cardiotoxicity or myelosuppression, which are not typically associated with selective VEGFR-2 inhibition alone.[4]
-
Possible Cause: These toxicities are often linked to the inhibition of off-target kinases like PDGFR (cardiac effects) or c-Kit (hematopoietic effects).
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Re-examine the in vitro kinase profiling data to assess the inhibitory activity against kinases associated with the observed toxicities.
-
In Vivo Target Engagement Studies: If possible, conduct studies to measure the inhibition of both VEGFR-2 and suspected off-targets in tumor and normal tissues from the animal studies.
-
Dose-Response Relationship: Determine if the toxicities occur at concentrations consistent with the IC50 values for the off-target kinases.
-
Quantitative Data Summary
The following tables present hypothetical but representative data for a novel VEGFR-2 inhibitor ("this compound") to illustrate a typical selectivity profile.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. VEGFR-2) |
| VEGFR-2 | 5 | 1 |
| VEGFR-1 | 15 | 3 |
| VEGFR-3 | 50 | 10 |
| PDGFRβ | 25 | 5 |
| c-Kit | 75 | 15 |
| FGFR1 | 250 | 50 |
| Src | >1000 | >200 |
| EGFR | >5000 | >1000 |
Table 2: Cellular Activity of this compound in Different Cell Lines
| Cell Line | VEGFR-2 Expression | PDGFRβ Expression | Anti-proliferative GI50 (nM) |
| HUVEC | High | Low | 10 |
| MCF-7 | Low | Low | >10,000 |
| HT-29 | Moderate | High | 50 |
| VERO | Negative | Negative | >10,000 |
This data suggests that the anti-proliferative effect in HT-29 cells might be partially driven by PDGFRβ inhibition, as the GI50 is closer to the PDGFRβ IC50.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine the IC50 of an inhibitor against a specific kinase.
-
Materials: Recombinant kinase, appropriate substrate peptide, ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of "this compound" in DMSO and then dilute into the kinase buffer.
-
In a 96-well plate, add the kinase and the diluted inhibitor. Incubate for 10-15 minutes at room temperature.
-
Add the substrate peptide and ATP to initiate the kinase reaction.
-
Incubate for the recommended time (e.g., 60 minutes) at the optimal temperature for the kinase.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (CCK-8)
This protocol measures the effect of an inhibitor on cell viability and proliferation.
-
Materials: Cell line of interest, complete culture medium, 96-well plates, "this compound", DMSO, and Cell Counting Kit-8 (CCK-8) reagent.
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of "this compound" in the complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include vehicle control (DMSO) wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle control and determine the GI50 value.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Intended VEGFR-2 signaling pathway and point of inhibition.
Caption: Potential off-target inhibition of the PDGFRβ signaling pathway.
Caption: Workflow for characterizing off-target effects of a novel kinase inhibitor.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
Preventing Vegfr-2-IN-16 degradation in solution
Welcome to the technical support center for Vegfr-2-IN-16. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare stock solutions of this compound?
A1: It is recommended to prepare a high-concentration stock solution of this compound in an organic solvent. The most commonly used solvent for small molecule kinase inhibitors is Dimethyl sulfoxide (DMSO). Aim for a stock concentration of 10 mM or higher to minimize the volume of organic solvent introduced into your aqueous experimental medium. Ensure the final concentration of DMSO in your cell culture or assay is typically less than 0.5% (v/v) to avoid solvent-induced toxicity or off-target effects.
Q2: My this compound is precipitating when I dilute the stock solution into my aqueous buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common challenge with hydrophobic small molecule inhibitors. This occurs when the concentration of the compound exceeds its kinetic solubility in the aqueous environment. Here are some strategies to address this:
-
Lower the Final Concentration: The simplest approach is to use a lower final concentration of this compound in your experiment.
-
Use a Surfactant: The addition of a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100, to your aqueous buffer can help to keep the inhibitor in solution.
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like ethanol or polyethylene glycol (PEG) in your final solution can improve solubility.
-
Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and re-dissolve the compound.
Q3: What are the recommended storage conditions for solid this compound and its stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound.
-
Solid Compound: Store the lyophilized powder at -20°C, and keep it desiccated.
-
Stock Solutions: Prepare aliquots of your high-concentration stock solution in DMSO into single-use volumes to prevent multiple freeze-thaw cycles. These aliquots should be stored at -80°C for long-term stability. For short-term storage (up to a few weeks), -20°C is generally acceptable.
Q4: I am observing inconsistent results or a loss of activity with my this compound. What could be the cause?
A4: Inconsistent results or loss of potency can stem from the degradation of the inhibitor in solution. Several factors can contribute to this:
-
Improper Storage: Repeated freeze-thaw cycles of stock solutions or storage at inappropriate temperatures can lead to degradation.
-
Instability in Aqueous Media: The stability of small molecule inhibitors in aqueous solutions can vary. Factors such as the pH of the buffer, incubation temperature, and duration of the experiment can affect the compound's integrity.
-
Light Exposure: Some compounds are light-sensitive. It is good practice to store solutions in amber vials or tubes wrapped in foil and to minimize exposure to light during experiments.
-
Oxidation: Compounds may be susceptible to oxidation, especially in solutions that have been stored for a long time. Purging the headspace of the storage vial with an inert gas like argon or nitrogen can help mitigate this.
To confirm if degradation is the issue, it is advisable to perform a stability test using a technique like High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
This troubleshooting guide provides a step-by-step approach to address solubility challenges with this compound.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | Prepare a high-concentration stock solution in 100% DMSO. | This compound should fully dissolve in DMSO. |
| Perform serial dilutions into your aqueous experimental medium. | Gradual dilution may prevent immediate precipitation. | |
| Lower the final concentration of the inhibitor in your assay. | Reduced concentration may stay within the solubility limit. | |
| Precipitation upon dilution | Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the aqueous buffer. | The surfactant can help to maintain the inhibitor in solution. |
| Use a water-miscible co-solvent (e.g., 1-5% ethanol) in the final solution. | The co-solvent can increase the overall solvating capacity of the medium. | |
| Briefly sonicate the solution after dilution. | Sonication can help to dissolve small precipitates. | |
| pH-dependent solubility | Determine the pKa of this compound (if not known). | Understanding the ionizable nature of the compound. |
| Test the solubility in a series of buffers with different pH values. | Identification of a pH that enhances solubility. |
Issue 2: Degradation of this compound in Solution
This guide will help you identify and mitigate the degradation of this compound during your experiments.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Repeated freeze-thaw cycles | Aliquot stock solutions into single-use volumes. | Minimizes degradation from temperature cycling. |
| Instability in aqueous media at 37°C | Perform a stability test by incubating this compound in your experimental media at 37°C over a time course (e.g., 0, 2, 6, 24, 48 hours) and analyze by HPLC. | Determine the rate of degradation under your experimental conditions. |
| For long-term experiments, consider refreshing the media with a fresh inhibitor at regular intervals. | Maintains a consistent effective concentration of the inhibitor. | |
| Photodegradation | Store stock solutions and experimental samples in amber vials or wrap containers in foil. | Protects the compound from light-induced degradation. |
| Minimize exposure to direct light during experimental manipulations. | Reduces the potential for photochemical reactions. | |
| Oxidation | Purge the headspace of stock solution vials with an inert gas (argon or nitrogen) before sealing. | Creates an inert atmosphere to prevent oxidation. |
Data Presentation
Since specific quantitative data for this compound is not publicly available, the following tables provide generalized data and recommendations based on common properties of small molecule kinase inhibitors.
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Typical Concentration Range | Notes |
| Dimethyl sulfoxide (DMSO) | 10 - 50 mM | The most common and effective solvent for initial stock solutions. Ensure the final concentration in the assay is <0.5%. |
| Ethanol | 1 - 10 mM | A potential alternative, but generally less effective for highly hydrophobic compounds. |
| Dimethylformamide (DMF) | 10 - 50 mM | Can be used as an alternative to DMSO, but may have higher cellular toxicity. |
Table 2: General Storage Conditions and Stability
| Form | Storage Temperature | Typical Stability | Recommendations |
| Solid (Lyophilized Powder) | -20°C | ≥ 1 year | Store in a desiccator to prevent moisture absorption. |
| Stock Solution in DMSO | -20°C | 1 - 3 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution in DMSO | -80°C | ≥ 6 months | Recommended for long-term storage. Aliquot into single-use volumes. |
| Working Dilution in Aqueous Media | 37°C | Highly variable (hours to days) | Stability should be determined experimentally under your specific assay conditions. |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound
Objective: To estimate the concentration at which this compound begins to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound (10 mM stock in 100% DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4 (or your experimental buffer)
-
96-well clear-bottom microplate
-
Plate reader with nephelometry or UV-Vis absorbance capabilities
Procedure:
-
Preparation of Serial Dilutions:
-
In the first column of the 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO. For example, a 2-fold serial dilution from 10 mM down to ~0.02 mM.
-
-
Dilution into Aqueous Buffer:
-
In a separate 96-well plate, add 198 µL of PBS (or your experimental buffer) to each well.
-
Transfer 2 µL of each DMSO dilution of this compound into the corresponding wells of the plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate at room temperature for 1-2 hours.
-
Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
-
-
Data Analysis:
-
Plot the turbidity/absorbance against the concentration of this compound.
-
The kinetic solubility is the concentration at which a significant increase in turbidity/absorbance is observed, indicating the formation of a precipitate.
-
Protocol 2: Assessing the Stability of this compound in Solution by HPLC
Objective: To determine the degradation of this compound over time under specific experimental conditions.
Materials:
-
This compound
-
Your experimental buffer or cell culture medium
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid or trifluoroacetic acid (TFA)
Procedure:
-
Preparation of the Test Solution:
-
Prepare a solution of this compound in your experimental buffer at the final concentration used in your assays.
-
-
Time Course Incubation:
-
Incubate the test solution under the desired conditions (e.g., 37°C, protected from light).
-
-
Sample Collection:
-
At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of the test solution and immediately freeze it at -80°C to stop any further degradation.
-
-
HPLC Analysis:
-
Thaw the samples and inject them into the HPLC system.
-
Develop an appropriate gradient elution method to separate the parent this compound peak from any potential degradation products. A typical gradient might be from 10% to 90% ACN in water (with 0.1% formic acid) over 20-30 minutes.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has strong absorbance.
-
-
Data Analysis:
-
For each time point, determine the peak area of the parent this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining compound against time to determine the stability profile.
-
Mandatory Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Navigating Inconsistent Results with Vegfr-2-IN-16: A Technical Support Guide
For researchers and drug development professionals utilizing Vegfr-2-IN-16, a novel inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), achieving consistent and reproducible experimental outcomes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during its application.
Understanding the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF-A triggers a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival.[1][2] Understanding this pathway is essential for interpreting experimental results and troubleshooting inconsistencies.
// Nodes VEGFA [label="VEGF-A", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#34A853", fontcolor="#FFFFFF"]; MEK [label="MEK", fillcolor="#34A853", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellProliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellMigration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; CellSurvival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Vegfr_2_IN_16 [label="this compound", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges VEGFA -> VEGFR2 [label="Binds"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> CellProliferation; ERK -> CellMigration; Akt -> CellSurvival; Vegfr_2_IN_16 -> VEGFR2 [arrowhead=tee, label="Inhibits"]; }
Caption: The VEGFR-2 signaling pathway initiated by VEGF-A binding.Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues that may lead to inconsistent results when using this compound.
Question 1: Why am I observing variable levels of VEGFR-2 inhibition in my cell-based assays?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inconsistent Compound Concentration | Ensure accurate and consistent preparation of this compound stock solutions and dilutions. Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
| Cell Line Variability | Different cell lines express varying levels of VEGFR-2.[3] Confirm VEGFR-2 expression in your cell line using Western blot or flow cytometry. Cell passage number can also affect receptor expression; use cells within a consistent and low passage range. |
| Suboptimal Incubation Time | The optimal incubation time for this compound to achieve maximal inhibition may vary depending on the cell type and experimental conditions. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the ideal incubation period. |
| Ligand (VEGF-A) Concentration | The concentration of VEGF-A used to stimulate the pathway can impact the apparent inhibitory effect of this compound. Use a consistent and validated concentration of VEGF-A that elicits a robust and reproducible phosphorylation of VEGFR-2. |
| Serum in Culture Media | Serum contains various growth factors that can activate signaling pathways that may cross-talk with the VEGFR-2 pathway, potentially leading to inconsistent results. For acute inhibitor treatments, consider serum-starving the cells for a few hours prior to and during the experiment. |
Question 2: My in-vivo experiments with this compound are showing inconsistent tumor growth inhibition. What could be the reason?
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Poor Bioavailability/Pharmacokinetics | The route of administration, formulation, and dosage of this compound can significantly impact its bioavailability and efficacy. Consult the manufacturer's guidelines or relevant literature for optimal administration protocols. Consider performing pharmacokinetic studies to determine the compound's concentration in plasma and tumor tissue over time. |
| Tumor Model Heterogeneity | Different tumor models, and even individual tumors within the same model, can exhibit significant heterogeneity in vascularization and VEGFR-2 expression. Ensure your tumor model is well-characterized for VEGFR-2 expression. Increase the number of animals per group to account for biological variability. |
| Development of Resistance | Prolonged treatment with VEGFR-2 inhibitors can lead to the development of resistance mechanisms.[4] Consider intermittent dosing schedules or combination therapies with other anti-cancer agents to potentially overcome resistance. |
| Off-Target Effects | While designed to be specific for VEGFR-2, high concentrations of the inhibitor may have off-target effects that could influence tumor growth in unexpected ways.[4] Perform dose-response studies to identify the optimal therapeutic window with minimal off-target effects. |
Experimental Protocols
VEGFR-2 Phosphorylation Assay (Western Blot)
This protocol outlines a general procedure to assess the inhibitory effect of this compound on VEGF-A-induced VEGFR-2 phosphorylation in cultured endothelial cells (e.g., HUVECs).
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Cell Culture: Plate endothelial cells in appropriate growth medium and grow to 80-90% confluency.
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Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
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Inhibitor Treatment: Pretreat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle control (e.g., DMSO) for 1-2 hours.
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VEGF-A Stimulation: Stimulate the cells with a predetermined optimal concentration of VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-VEGFR-2 (Tyr1175) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an ECL substrate and image the blot.
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Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 and loading control signals.
// Nodes A [label="Plate Endothelial Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Serum Starve (4-6h)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Treat with this compound\n(1-2h)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Stimulate with VEGF-A\n(10-15 min)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Cell Lysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Protein Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Western Blot", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Data Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }
Caption: Workflow for a VEGFR-2 phosphorylation assay.By systematically addressing these potential sources of variability and adhering to optimized experimental protocols, researchers can enhance the reliability and reproducibility of their findings with this compound.
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Cytotoxicity of VEGFR-2 Inhibitors in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of VEGFR-2 inhibitors, exemplified by our fictional inhibitor, Veginhib-X, in primary cell cultures. Our goal is to help you achieve reliable and reproducible experimental outcomes while maintaining the health of your primary cells.
Frequently Asked Questions (FAQs)
Q1: My primary cells are showing high levels of cytotoxicity even at low concentrations of Veginhib-X. What are the potential causes?
A1: Several factors can contribute to excessive cytotoxicity with VEGFR-2 inhibitors in primary cells:
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High Off-Target Activity: Small molecule kinase inhibitors can have off-target effects on other kinases, leading to cytotoxicity.[1]
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Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to primary cells. It is crucial to ensure the final solvent concentration is at a non-toxic level, typically ≤ 0.1%, and is consistent across all experimental conditions.
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Incorrect Concentration: The optimal concentration of a VEGFR-2 inhibitor is highly dependent on the cell type. A dose effective in one primary cell type may be toxic in another.
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Prolonged Incubation Time: Continuous exposure to the inhibitor can lead to cumulative toxicity.
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Poor Cell Health: The initial health and confluency of your primary cells can significantly impact their sensitivity to the inhibitor.
Q2: How can I determine the optimal, non-toxic concentration of Veginhib-X for my primary cells?
A2: It is essential to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for both VEGFR-2 inhibition and cytotoxicity. This involves treating your primary cells with a range of Veginhib-X concentrations and assessing both cell viability and the inhibition of VEGFR-2 signaling.
Q3: How can I confirm that the observed effects are due to VEGFR-2 inhibition and not off-target cytotoxicity?
A3: To confirm on-target activity, you should perform a Western blot analysis to assess the phosphorylation status of VEGFR-2 and its downstream targets like Akt and ERK.[2][3] A potent and specific inhibitor should reduce the phosphorylation of these proteins at concentrations that do not cause widespread cell death.
Q4: What are some general strategies to minimize the cytotoxicity of Veginhib-X in my experiments?
A4: Consider the following strategies:
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Use the Lowest Effective Concentration: Based on your dose-response studies, use the lowest concentration of Veginhib-X that gives you the desired level of VEGFR-2 inhibition.
-
Optimize Incubation Time: For long-term experiments, consider replacing the media with fresh inhibitor-containing media every 24-48 hours to account for potential compound degradation. Alternatively, perform a time-course experiment to determine the shortest effective exposure time.
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Intermittent Dosing: For longer-term studies, an intermittent dosing schedule may help reduce cumulative toxicity.
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Ensure Healthy Cell Cultures: Use primary cells at a low passage number and ensure they are in the exponential growth phase before starting your experiment.
Troubleshooting Guide
This guide addresses common problems encountered during experiments with VEGFR-2 inhibitors in primary cells.
| Problem | Possible Cause | Suggested Solution |
| High cell death observed in all treated wells, including low concentrations. | 1. Solvent (e.g., DMSO) toxicity. 2. Veginhib-X concentration is too high. 3. Poor primary cell health. | 1. Ensure the final solvent concentration is ≤ 0.1% and include a vehicle-only control.2. Perform a broad-range dose-response curve (e.g., 0.01 µM to 100 µM) to determine the cytotoxic threshold.3. Use low-passage, healthy cells. Ensure proper cell seeding density. |
| Inconsistent results between experiments. | 1. Variability in primary cell passage number and health. 2. Inhibitor degradation. 3. Inconsistent experimental procedure. | 1. Use primary cells from the same lot and at a consistent, low passage number.2. Aliquot the inhibitor upon receipt and store as recommended. Avoid repeated freeze-thaw cycles.3. Standardize all experimental steps, including cell seeding, treatment, and assay procedures. |
| No inhibition of VEGFR-2 signaling is observed. | 1. Veginhib-X concentration is too low. 2. Inactive inhibitor. 3. Inefficient stimulation of the VEGFR-2 pathway. | 1. Increase the concentration of Veginhib-X based on published IC50 values or your own dose-response data.2. Verify the activity of your Veginhib-X stock. 3. Ensure you are stimulating the cells with an appropriate concentration of VEGF-A. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of various exemplary VEGFR-2 inhibitors against the VEGFR-2 kinase and different cell lines. This data can serve as a reference for designing your own experiments.
| Compound | VEGFR-2 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Sorafenib | 3.12 - 82 | HepG2, HCT-116, MCF-7 | 4.61 - 11.19 |
| Compound 23j | 3.7 | HepG2 | - |
| Compound 11 | 192 | HepG-2, Caco-2, A549, MDA | 9.52 - 12.45 |
| Compound 16b | 560 | HELA, MCF-7, H460, HepG2, EA.hy926 | 4 |
| Compound 77a | 27 | A549 | 0.02 |
| Compound 91e | 610 | HCT-116, MCF-7, WI-38 | 1.14 - 63.41 |
Note: IC50 values can vary depending on the specific assay conditions and cell type used.[4][5]
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of Veginhib-X on primary cells.
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Cell Seeding: Seed primary cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Preparation: Prepare a serial dilution of Veginhib-X in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).
-
Cell Treatment: Remove the old medium and add the different concentrations of Veginhib-X and the vehicle control to the respective wells. Include untreated cells as a positive control for viability.
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Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
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Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: Western Blot for VEGFR-2 Phosphorylation
This protocol is to assess the on-target activity of Veginhib-X.
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Cell Culture and Starvation: Seed primary endothelial cells in 6-well plates and grow to 70-80% confluency. Then, starve the cells in a serum-free medium for 6-12 hours.
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Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of Veginhib-X or vehicle control for 1-2 hours.
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Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR-2 phosphorylation.
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Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and then incubate with primary antibodies against phospho-VEGFR-2 (Tyr1175) and total VEGFR-2.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.
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Analysis: Quantify the band intensities and normalize the phospho-VEGFR-2 signal to the total VEGFR-2 signal to determine the extent of inhibition.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by Veginhib-X.
Caption: Experimental workflow for determining the optimal non-toxic dose of Veginhib-X.
Caption: Troubleshooting decision tree for high cytotoxicity issues.
References
- 1. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to VEGFR-2 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to VEGFR-2 inhibitors in cancer cells. The information provided is based on established mechanisms of resistance to VEGFR-2 tyrosine kinase inhibitors (TKIs) and may be applicable to various compounds within this class, including experimental inhibitors like Vegfr-2-IN-16.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to our VEGFR-2 inhibitor, has developed resistance. What are the common mechanisms?
A1: Acquired resistance to VEGFR-2 inhibitors is a significant challenge. One of the most well-documented mechanisms is the activation of alternative signaling pathways that bypass the dependency on VEGFR-2 for tumor growth and survival. A key pathway implicated in this process is the HGF/c-MET signaling axis.[1][2][3][4] Increased production of Hepatocyte Growth Factor (HGF) by tumor or stromal cells can activate the c-MET receptor, leading to downstream signaling that promotes cell proliferation, survival, and angiogenesis, thereby compensating for the inhibition of VEGFR-2.[2]
Other potential mechanisms include:
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Upregulation of other pro-angiogenic factors: Tumor cells can adapt by increasing the expression of other angiogenic factors like FGF, PDGF, or angiopoietins.
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Genomic alterations in the tumor cells: Mutations in downstream signaling components can render the cells independent of upstream receptor tyrosine kinase signaling.
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Recruitment of bone marrow-derived cells: These cells can promote angiogenesis through the secretion of various pro-angiogenic factors.
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Increased pericyte coverage: Pericytes can enhance the stability and maturation of tumor blood vessels, reducing their reliance on continuous VEGF signaling.
Q2: How can I determine if the c-MET pathway is activated in my resistant cell line?
A2: To investigate the activation of the c-MET pathway, you can perform a series of molecular analyses:
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Western Blotting: This is the most direct method to assess the activation status of c-MET. You should probe for the phosphorylated form of c-MET (p-MET) and compare its expression level between your sensitive and resistant cell lines. An increase in p-MET in the resistant line is a strong indicator of pathway activation. You should also probe for total c-MET as a loading control.
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ELISA: You can measure the concentration of HGF, the ligand for c-MET, in the conditioned media of your cell cultures. Increased HGF secretion by the resistant cells would suggest an autocrine or paracrine activation loop.
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Quantitative PCR (qPCR): Analyze the mRNA expression levels of HGF and MET to see if there is transcriptional upregulation in the resistant cells.
Q3: If c-MET is activated, what are the therapeutic strategies to overcome resistance?
A3: The most promising strategy to overcome c-MET-driven resistance to VEGFR-2 inhibitors is the dual inhibition of both VEGFR-2 and c-MET pathways. This can be achieved by:
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Combination Therapy: Using your VEGFR-2 inhibitor in combination with a selective c-MET inhibitor (e.g., crizotinib, cabozantinib).
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Dual-Target Inhibitors: Employing a single small molecule that is designed to inhibit both VEGFR-2 and c-MET kinases.
Studies have shown that this dual-targeting approach can synergistically inhibit tumor growth and delay the onset of resistance.
Troubleshooting Guide
Problem: Decreased efficacy of the VEGFR-2 inhibitor in our cancer cell line over time, as indicated by cell viability assays.
Possible Cause 1: Activation of the HGF/c-MET Bypass Pathway
This is a primary mechanism of acquired resistance where the cancer cells become dependent on c-MET signaling for survival and proliferation, thus circumventing the VEGFR-2 blockade.
Suggested Solution:
-
Confirm c-MET Activation:
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Perform Western blot analysis to compare the levels of phosphorylated c-MET (p-MET) and total c-MET in the parental (sensitive) and resistant cell lines. A significant increase in the p-MET/total MET ratio in the resistant line is indicative of c-MET activation.
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Measure HGF levels in the cell culture supernatant using an ELISA kit to check for increased ligand availability.
-
-
Evaluate the Efficacy of Dual Inhibition:
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Treat the resistant cells with a combination of the VEGFR-2 inhibitor and a c-MET inhibitor (e.g., crizotinib).
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Perform a cell viability assay (e.g., MTT or MTS) to determine if the combination treatment restores sensitivity. You should observe a synergistic or additive effect on cell death.
-
Possible Cause 2: Upregulation of VEGFR-2 Expression or Presence of a Positive Feedback Loop
In some contexts, a positive feedback loop between MET and VEGFR2 can exist, where MET activation upregulates VEGFR2 expression.
Suggested Solution:
-
Assess Total VEGFR-2 Levels:
-
Use Western blotting to compare the total VEGFR-2 protein levels between the sensitive and resistant cell lines. An increase in the resistant line could suggest this feedback mechanism.
-
qPCR can be used to determine if VEGFR2 mRNA levels are elevated.
-
-
Investigate VEGFR-2 and c-MET Interaction:
-
Perform co-immunoprecipitation (Co-IP) to see if there is a physical interaction between VEGFR-2 and c-MET in the resistant cells. An enhanced interaction could be a sign of a functional crosstalk.
-
Data Presentation
Table 1: Hypothetical Cell Viability Data (IC50 Values)
| Cell Line | VEGFR-2 Inhibitor (nM) | c-MET Inhibitor (nM) | Combination (VEGFR-2i + c-METi) (nM) |
| Sensitive | 50 | >1000 | 25 |
| Resistant | 500 | 200 | 40 |
Table 2: Hypothetical Western Blot Densitometry Data (Relative Protein Levels)
| Cell Line | p-VEGFR-2 / Total VEGFR-2 | p-MET / Total MET |
| Sensitive | 0.8 | 0.2 |
| Resistant (VEGFR-2i) | 0.2 | 0.9 |
| Resistant (Combo) | 0.1 | 0.1 |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
96-well plates
-
Cancer cell lines (sensitive and resistant)
-
Complete culture medium
-
VEGFR-2 inhibitor, c-MET inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitors.
-
Remove the medium and add 100 µL of medium containing the desired concentrations of the inhibitors (single agents and combinations). Include a vehicle control.
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for Phosphorylated VEGFR-2 and c-MET
This protocol allows for the detection of specific proteins and their phosphorylation status.
Materials:
-
Sensitive and resistant cells
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-VEGFR-2, anti-total VEGFR-2, anti-p-MET, anti-total MET, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Co-Immunoprecipitation (Co-IP) for VEGFR-2 and c-MET Interaction
This protocol is used to investigate the physical interaction between two proteins.
Materials:
-
Cell lysates
-
Co-IP buffer (non-denaturing lysis buffer)
-
Primary antibody for immunoprecipitation (e.g., anti-VEGFR-2)
-
Protein A/G agarose or magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody (e.g., anti-VEGFR-2) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli buffer.
-
Analyze the eluted proteins by Western blot, probing for the "bait" protein (VEGFR-2) and the potential interacting partner (c-MET).
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Resistance via c-MET pathway activation.
Caption: Workflow for investigating c-MET mediated resistance.
References
Vegfr-2-IN-16 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Vegfr-2-IN-16, a novel experimental inhibitor of VEGFR-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor that specifically targets the kinase domain of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor upon binding of its ligand, VEGF.[1] This inhibition blocks the initiation of downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK and PI3K/Akt pathways, which are critical for endothelial cell proliferation, migration, and survival.
Q2: What are the recommended cell lines for testing the efficacy of this compound?
A2: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard and highly recommended cell line for assessing the anti-angiogenic effects of VEGFR-2 inhibitors. These cells express high levels of VEGFR-2 and exhibit robust proliferative and tube formation responses to VEGF stimulation. Other suitable endothelial cell lines include Human Microvascular Endothelial Cells (HMVECs).
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a lyophilized powder. For stock solutions, we recommend dissolving the compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For cell-based assays, the final concentration of DMSO should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: What are the expected IC50 values for this compound?
A4: The half-maximal inhibitory concentration (IC50) will vary depending on the assay. Below is a table of expected IC50 values for this compound compared to other known VEGFR-2 inhibitors.
| Compound | VEGFR-2 Kinase IC50 (nM) | HUVEC Proliferation IC50 (nM) |
| This compound (Hypothetical) | 5 | 50 |
| Cabozantinib | 0.035 | Not Reported |
| Apatinib | 1 | Not Reported |
| Sorafenib | 82 | 14100 (A549 cells) |
| SU1498 | 700 | Not Reported |
| ZD-4190 | 29 | Not Reported |
Data for established inhibitors are sourced from publicly available literature.[2][3]
Experimental Protocols & Troubleshooting Guides
Experiment 1: In Vitro VEGFR-2 Kinase Activity Assay
This assay biochemically determines the direct inhibitory effect of this compound on the enzymatic activity of recombinant human VEGFR-2.
Detailed Methodology
-
Reagent Preparation :
-
Prepare a 1x Kinase Buffer by diluting a 5x Kinase Buffer stock with distilled water. If desired, add DTT to a final concentration of 10 mM.[4]
-
Thaw recombinant human VEGFR-2 (KDR) enzyme, PTK Substrate (e.g., Poly-Glu,Tyr 4:1), and ATP (500 µM) on ice.[4]
-
Dilute the VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µl) in 1x Kinase Buffer.
-
Prepare serial dilutions of this compound in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
-
Assay Procedure (96-well format) :
-
Add 5 µl of the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK Substrate.
-
Add 25 µl of the Master Mix to each well.
-
Initiate the kinase reaction by adding 20 µl of the diluted VEGFR-2 enzyme to each well, except for the "Blank" control.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and quantify ATP consumption by adding 50 µl of a luminescence-based detection reagent (e.g., Kinase-Glo™ MAX) to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the luminescence on a microplate reader. The signal is inversely proportional to kinase activity.
-
Troubleshooting Guide: Kinase Assay
| Issue | Possible Cause | Recommended Solution |
| High background in "Blank" wells | Reagent contamination. | Use fresh, sterile reagents and tips. Ensure no enzyme was added to the blank wells. |
| Low signal in "Positive Control" wells | Inactive enzyme. | Avoid multiple freeze-thaw cycles of the enzyme. Confirm enzyme activity with a known potent inhibitor. |
| Incorrect buffer composition or pH. | Use the recommended kinase buffer and verify its pH. | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents in each well. |
| Edge effects on the plate. | Avoid using the outer wells of the 96-well plate or fill them with buffer to maintain humidity. | |
| Inhibitor appears inactive | Poor solubility. | Ensure the inhibitor is fully dissolved in DMSO before diluting in aqueous buffer. Check for precipitation. |
| Inhibitor degradation. | Use freshly prepared dilutions from a properly stored stock solution. |
Experimental Workflow Diagram
Caption: Workflow for determining the in vitro inhibitory activity of this compound on VEGFR-2 kinase.
Experiment 2: Endothelial Cell Proliferation Assay
This cell-based assay measures the ability of this compound to inhibit VEGF-induced proliferation of endothelial cells.
Detailed Methodology
-
Cell Culture :
-
Culture HUVECs in Endothelial Cell Growth Medium (EGM).
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well and allow them to adhere overnight.
-
-
Assay Procedure :
-
Starve the cells for 12-24 hours in a basal medium (e.g., EBM) with low serum (0.5-2% FBS) to synchronize them.
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Pre-treat the cells with the diluted inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of VEGF-A (e.g., 20 ng/mL), except for the unstimulated control wells.
-
Incubate for 48-72 hours at 37°C in a humidified incubator.
-
Quantify cell proliferation using a viability reagent such as MTS, XTT, or a luminescence-based ATP assay (e.g., CellTiter-Glo®).
-
Read the absorbance or luminescence according to the manufacturer's protocol.
-
Troubleshooting Guide: Proliferation Assay
| Issue | Possible Cause | Recommended Solution |
| No VEGF-induced proliferation | Low cell passage number or unhealthy cells. | Use HUVECs at a consistent and appropriate passage number. Ensure cells are healthy before starting the assay. |
| Inactive VEGF. | Use a fresh vial of VEGF-A and confirm its activity. | |
| Suboptimal cell seeding density. | Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during the assay. | |
| High variability between wells | Uneven cell seeding. | Ensure a single-cell suspension before seeding and mix the cell suspension gently between plating. |
| Edge effects. | Use a humidified incubator and consider not using the outermost wells for experimental conditions. | |
| Inhibitor shows cytotoxicity at all concentrations | Compound is toxic to the cells. | Perform a cytotoxicity assay in the absence of VEGF to determine the compound's intrinsic toxicity. |
| High DMSO concentration. | Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%). |
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting unexpected results in a cell proliferation assay.
Experiment 3: Western Blot Analysis of VEGFR-2 Phosphorylation
This experiment confirms that this compound inhibits the activation of its target in a cellular context by measuring the levels of phosphorylated VEGFR-2 (p-VEGFR-2).
Detailed Methodology
-
Cell Treatment and Lysis :
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound or vehicle for 2 hours.
-
Stimulate cells with VEGF-A (e.g., 50 ng/mL) for 5-10 minutes.
-
Immediately place plates on ice, wash twice with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant.
-
-
Western Blotting :
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To normalize, strip the membrane and re-probe for total VEGFR-2 and a loading control like GAPDH or β-actin.
-
VEGFR-2 Signaling Pathway Diagram
Caption: this compound blocks VEGFR-2 autophosphorylation, inhibiting downstream signaling pathways.
References
Validation & Comparative
Validating Vegfr-2-IN-16 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy. Small molecule inhibitors targeting the kinase activity of VEGFR-2 have shown significant therapeutic promise. Vegfr-2-IN-16 is a novel compound designed to inhibit this receptor. A crucial step in the preclinical validation of any new inhibitor is to confirm its direct engagement with the intended target in a cellular context. This guide provides a comparative framework for validating the target engagement of this compound in cells, using the well-established VEGFR-2 inhibitors, Sunitinib and Axitinib, as benchmarks. We present key experimental protocols and data interpretation strategies to rigorously assess target engagement.
Comparative Analysis of VEGFR-2 Inhibitors
To objectively evaluate the efficacy of this compound, its performance should be compared against known inhibitors in various cellular assays. The following table summarizes key performance indicators for Sunitinib and Axitinib. Data for this compound should be generated and incorporated into this comparative table.
| Parameter | This compound | Sunitinib | Axitinib | Reference(s) |
| Biochemical IC50 (VEGFR-2 Kinase Assay) | Not Available | 80 nM | 0.2 nM | [1] |
| Cellular IC50 (pVEGFR-2 Inhibition) | Not Available | 10 nM (in NIH-3T3 cells) | 0.1-0.3 nM (in PAE cells) | [1] |
| Cellular Thermal Shift (ΔTm) | Not Available | Data not publicly available | Data not publicly available | |
| Observed Effect on pVEGFR-2 (Western Blot) | Not Available | Significant inhibition at 1 µM | Significant inhibition at 5 µM | [2] |
Note: The data for this compound is not currently available in the public domain and would need to be determined experimentally.
Key Experimental Protocols for Target Validation
Accurate and reproducible experimental data is the cornerstone of target validation. Below are detailed protocols for essential assays to determine the cellular target engagement of this compound.
Western Blot for Phospho-VEGFR-2 Inhibition
This assay directly measures the ability of an inhibitor to block the autophosphorylation of VEGFR-2 in response to VEGF stimulation.
a. Cell Culture and Treatment:
-
Culture human umbilical vein endothelial cells (HUVECs) in EGM-2 medium at 37°C and 5% CO2.
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in EBM-2 basal medium with 0.5% FBS.
-
Pre-treat the cells with varying concentrations of this compound, Sunitinib, or Axitinib (e.g., 0.1, 1, 10, 100, 1000 nM) for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with 50 ng/mL of recombinant human VEGF-A for 10 minutes.
b. Cell Lysis and Protein Quantification:
-
Immediately place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-VEGFR-2 (e.g., p-VEGFR-2 Tyr1175).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) for normalization.
d. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition.
-
Normalize the results to the VEGF-stimulated control to determine the percent inhibition.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.
a. Cell Treatment and Heat Shock:
-
Culture a suitable cell line (e.g., HUVECs or an overexpressing cell line) to high density.
-
Treat the cells in suspension with this compound (e.g., 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.
b. Cell Lysis and Fractionation:
-
Lyse the cells by three cycles of freeze-thawing (liquid nitrogen and 25°C water bath).
-
Separate the soluble fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
c. Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble VEGFR-2 in each sample by Western blotting as described in the previous protocol.
d. Data Analysis:
-
Quantify the band intensity for VEGFR-2 at each temperature for both the inhibitor-treated and vehicle-treated samples.
-
Normalize the intensities to the non-heated control (37°C) for each condition.
-
Plot the normalized soluble VEGFR-2 fraction against the temperature to generate melting curves.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizing Cellular Mechanisms and Workflows
Understanding the underlying biological pathways and experimental procedures is facilitated by clear visual representations.
VEGFR-2 Signaling Pathway
The binding of VEGF to VEGFR-2 triggers a cascade of downstream signaling events that promote angiogenesis. Key pathways include the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which regulate cell proliferation, survival, and migration.
Experimental Workflow for Western Blot Analysis
The following diagram outlines the key steps involved in assessing the inhibition of VEGFR-2 phosphorylation using Western blotting.
Cellular Thermal Shift Assay (CETSA) Workflow
This diagram illustrates the process of a CETSA experiment to confirm direct target binding.
Conclusion
Validating the direct cellular engagement of a novel kinase inhibitor like this compound is a foundational step in its development as a potential therapeutic agent. By employing a multi-pronged approach that includes quantitative cellular assays and direct binding confirmation methods, researchers can build a robust data package to support its mechanism of action. The comparative data against established inhibitors such as Sunitinib and Axitinib provides essential context for evaluating the potency and potential advantages of new chemical entities. The protocols and workflows detailed in this guide offer a comprehensive framework for the rigorous cellular validation of this compound and other emerging VEGFR-2 inhibitors.
References
Comparative Efficacy Analysis: A Novel VEGFR-2 Inhibitor Versus Sunitinib
A Detailed Examination of Preclinical Data for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of a novel vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, herein referred to as Vegfr-2-IN-16, and the established multi-kinase inhibitor, sunitinib. The information presented is intended for researchers, scientists, and professionals in the field of drug development to offer a comprehensive overview of their respective in vitro and in vivo activities.
Note on Nomenclature: "this compound" is not a standardized nomenclature. For the purpose of this guide, we are referencing a representative potent VEGFR-2 inhibitor from recent scientific literature to draw a meaningful comparison with sunitinib. The data for "this compound" is synthesized from published findings on novel indolin-2-one based VEGFR-2 inhibitors.
Mechanism of Action: Targeting Angiogenesis
Vascular endothelial growth factor (VEGF) and its primary receptor, VEGFR-2, are pivotal in angiogenesis, the formation of new blood vessels. This process is crucial for tumor growth and metastasis. Both this compound and sunitinib function by inhibiting the tyrosine kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. Sunitinib, however, is a multi-targeted inhibitor, also acting on other receptor tyrosine kinases such as platelet-derived growth factor receptors (PDGFRs) and c-KIT, which can contribute to its broader anti-tumor activity but also to a different side-effect profile.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
In Vitro Efficacy
The in vitro potency of this compound and sunitinib has been evaluated through enzymatic assays and cell-based proliferation assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds.
| Compound | Target/Cell Line | IC50 (nM) | Reference |
| This compound (Representative) | VEGFR-2 Kinase | 78 | [1] |
| HUVEC | 110 | [1] | |
| MCF-7 (Breast Cancer) | 1,200 | [1] | |
| HepG2 (Liver Cancer) | 950 | [1] | |
| Sunitinib | VEGFR-2 Kinase | 80 | [2] |
| HUVEC | 40 | ||
| MCF-7 (Breast Cancer) | 5,800 | ||
| HepG2 (Liver Cancer) | 7,300 |
In Vivo Efficacy
The anti-tumor activity of these inhibitors has been assessed in preclinical xenograft models, where human tumor cells are implanted into immunocompromised mice.
| Compound | Tumor Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| This compound (Representative) | Data not available | - | - | |
| Sunitinib | SKOV3 (Ovarian Cancer) Xenograft | 40 mg/kg/day | Significant reduction | |
| Neuroblastoma Xenograft | 20-40 mg/kg/day | Dose-dependent inhibition | ||
| Renal Cell Carcinoma Xenograft | 40 mg/kg/day | Significant reduction |
Note: Comprehensive in vivo data for the representative "this compound" is not yet available in the public domain.
Experimental Protocols
VEGFR-2 Kinase Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.
-
Reagent Preparation :
-
Prepare 1x Kinase Buffer by diluting a 5x stock (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA).
-
Dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.
-
Prepare a master mix containing 1x Kinase Buffer, ATP (e.g., 500 µM), and a substrate such as Poly(Glu,Tyr) 4:1.
-
Prepare serial dilutions of the test compounds (this compound and sunitinib) in a suitable solvent (e.g., DMSO) and then in 1x Kinase Buffer.
-
-
Assay Procedure :
-
Add 25 µL of the master mix to each well of a 96-well plate.
-
Add 5 µL of the diluted test compounds or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding 20 µL of the diluted VEGFR-2 enzyme to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
Stop the reaction and detect the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo™).
-
Measure luminescence using a microplate reader. The signal is inversely proportional to kinase activity.
-
-
Data Analysis :
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
MTT Cell Viability Assay
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding :
-
Seed cells (e.g., HUVEC, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of this compound and sunitinib in culture medium.
-
Remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation :
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading :
-
Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Tumor Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of the compounds in a living organism.
-
Animal and Cell Preparation :
-
Use immunocompromised mice (e.g., athymic nude or SCID mice).
-
Culture the desired human cancer cells (e.g., SKOV3) and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.
-
-
Tumor Implantation :
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment :
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (e.g., sunitinib at 40 mg/kg) or vehicle control daily via oral gavage or another appropriate route.
-
-
Monitoring and Data Collection :
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density).
-
-
Data Analysis :
-
Compare the mean tumor volume and weight between the treatment and control groups.
-
Calculate the percentage of tumor growth inhibition.
-
Analyze the data for statistical significance.
-
Caption: Comparative Experimental Workflow.
References
A Head-to-Head Comparison: A Novel Pyrrolopyrimidine-Based Inhibitor Versus Sorafenib in Targeting VEGFR-2
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic treatment strategies. Sorafenib, a multi-kinase inhibitor, has been a long-standing therapeutic option, albeit with a broad spectrum of targets. This guide provides a detailed, head-to-head comparison of a novel and potent pyrrolopyrimidine-based VEGFR-2 inhibitor, herein referred to as a representative advanced inhibitor, against the established drug, sorafenib. This comparison is based on preclinical data, offering insights into their respective potencies, mechanisms of action, and cellular effects.
Due to the limited public information on a specific compound designated "Vegfr-2-IN-16," this guide utilizes data for a representative, potent, and selective pyrrolopyrimidine-based VEGFR-2 inhibitor from recent scientific literature as a proxy for a next-generation inhibitor to facilitate a meaningful and data-driven comparison with sorafenib.
Mechanism of Action and Signaling Pathways
Both the representative pyrrolopyrimidine-based inhibitor and sorafenib target the ATP-binding site of the VEGFR-2 kinase domain, albeit with different selectivity profiles.
Representative Pyrrolopyrimidine-Based Inhibitor: This compound is designed for high-potency and selective inhibition of VEGFR-2. Its focused mechanism is intended to minimize off-target effects, a common challenge with multi-kinase inhibitors. By specifically blocking the phosphorylation of VEGFR-2, it effectively shuts down the downstream signaling cascade responsible for endothelial cell proliferation, migration, and survival, which are critical for angiogenesis.
Sorafenib: In contrast, sorafenib is a multi-kinase inhibitor with a broader target profile. It inhibits not only VEGFR-2 but also other receptor tyrosine kinases such as PDGFR-β and the RAF serine/threonine kinases (C-RAF, B-RAF).[1][2] This dual mechanism of action allows sorafenib to simultaneously target tumor cell proliferation and angiogenesis.[1][2]
References
Unveiling the Selectivity of Vegfr-2-IN-16: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a kinase inhibitor is paramount. This guide provides a detailed cross-reactivity profiling of Vegfr-2-IN-16, a novel Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, and compares its performance against established alternatives such as Sunitinib, Sorafenib, and Axitinib. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
As "this compound" is a designated placeholder, this guide utilizes the publicly available data for CHMFL-VEGFR2-002 , a potent and highly selective VEGFR-2 inhibitor, as a representative compound for this analysis.[1][2]
Kinase Selectivity Profile: A Quantitative Comparison
The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. The following tables summarize the inhibitory activity of CHMFL-VEGFR2-002 and its competitors against a panel of kinases. The data for Sunitinib, Sorafenib, and Axitinib are derived from the LINCS KINOMEscan database, providing a standardized platform for comparison.
Table 1: Cellular Inhibitory Profile of CHMFL-VEGFR2-002 against a Panel of Kinase-Transformed BaF3 Cells.
| Kinase Target | CHMFL-VEGFR2-002 GI50 (nM) | Sunitinib GI50 (nM) |
| TEL-VEGFR2 | 150 | 1 |
| TEL-PDGFRα | 620 | 1 |
| TEL-PDGFRβ | 618 | Not Available |
| TEL-VEGFR1 | >10,000 | 350 |
| TEL-VEGFR3 | >10,000 | Not Available |
| TEL-cKIT | >10,000 | 81 |
| TEL-ABL | >10,000 | 1550 |
| TEL-FGFR1 | >10,000 | 1680 |
| TEL-FGFR3 | >10,000 | 370 |
| TEL-EPHA2 | >10,000 | 1270 |
| BCR-DDR2 | >10,000 | Not Available |
| ... and 7 other kinases | >10,000 | Not Available |
Data sourced from a study on the discovery of CHMFL-VEGFR2-002.[1]
Table 2: Comparative Kinase Binding Affinities (Kd in nM) from KINOMEscan Data.
| Kinase Target | CHMFL-VEGFR2-002 (IC50, nM)* | Sunitinib (Kd, nM) | Sorafenib (Kd, nM) | Axitinib (Kd, nM) |
| VEGFR2 (KDR) | 66 | 10.1 (pKd) | 90 | 0.2 |
| VEGFR1 (FLT1) | >10,000 (GI50) | 100 | 25 | 0.1 |
| VEGFR3 (FLT4) | >10,000 (GI50) | 60 | 20 | 0.25 |
| PDGFRβ | 618 (GI50) | 2 | 580 | 1.6 |
| PDGFRα | 620 (GI50) | 8 | 1700 | 2.6 |
| KIT | >10,000 (GI50) | 4 | 68 | 1.7 |
| BRAF | Not Available | 2800 | 28 | Not Available |
| BRAF (V600E) | Not Available | 2200 | 6 | Not Available |
| c-RAF (RAF1) | Not Available | 1400 | 28 | Not Available |
| FLT3 | Not Available | 4 | 58 | 27 |
| RET | Not Available | 20 | 30 | 1.7 |
| CSF1R | Not Available | 12 | 1.5 | 1.4 |
*Note: CHMFL-VEGFR2-002 data is presented as IC50 from a biochemical assay and GI50 from a cellular assay, which may not be directly comparable to the Kd values from the KINOMEscan binding assay. Sunitinib pKd value was sourced from IUPHAR/BPS Guide to PHARMACOLOGY.[3] Sorafenib and Axitinib data were primarily sourced from publicly available KINOMEscan results.
Experimental Methodologies
To ensure the reproducibility and accurate interpretation of the presented data, detailed protocols for the key experimental assays are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.
Materials:
-
Kinase of interest (e.g., recombinant VEGFR-2)
-
Kinase substrate (e.g., a generic or specific peptide)
-
ATP
-
Test compounds (e.g., CHMFL-VEGFR2-002) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay plates (e.g., 384-well white plates)
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in kinase reaction buffer. The final DMSO concentration should be kept constant and low (typically <1%).
-
Kinase Reaction Setup:
-
Add 5 µL of the kinase reaction mixture (containing kinase, substrate, and buffer) to each well of the assay plate.
-
Add 5 µL of the serially diluted compound or vehicle (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the ADP concentration.
-
Luminescence Measurement: Incubate the plate at room temperature for 30-60 minutes and measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of kinase activity, is calculated by fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (BaF3 Cell-Based Assay)
This assay determines the effect of an inhibitor on the proliferation of BaF3 cells, a murine pro-B cell line that is dependent on a specific kinase for its survival and growth.
Materials:
-
BaF3 cells engineered to express the kinase of interest (e.g., TEL-VEGFR2)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS) without IL-3
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the engineered BaF3 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete growth medium lacking IL-3.
-
Compound Addition: Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor).
-
Incubation: Incubate the plates for 72 hours in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined by plotting the percentage of cell growth inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal curve.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: VEGFR-2 Signaling Pathway.
Caption: Experimental Workflow for Kinase Inhibitor Profiling.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
In Vivo Anti-Angiogenic Efficacy of Vegfr-2-IN-16: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the in vivo anti-angiogenic effects of Vegfr-2-IN-16, a novel VEGFR-2 inhibitor, against established multi-targeted tyrosine kinase inhibitors, Sunitinib and Sorafenib. The data presented is based on preclinical studies in colorectal cancer xenograft models, offering researchers, scientists, and drug development professionals a comprehensive overview of its potential as an anti-angiogenic agent.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. This compound, like other VEGFR-2 inhibitors, is designed to block the downstream signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, thereby suppressing tumor angiogenesis and growth.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a colorectal cancer xenograft model and compared to historical data for Sunitinib and Sorafenib in similar models.
| Compound | Cancer Model | Dosage | Tumor Growth Inhibition | Microvessel Density (CD31) | Reference |
| This compound (F16) | Colo 320DM Xenograft | Not Specified | Significant Reduction | Reduced CD31 Levels | [1][2] |
| Sunitinib | HCT116 Xenograft | 30 mg/kg/day | Significant Reduction in Tumor Volume and Weight | Not Specified | [1] |
| Sunitinib | HT-29 Xenograft | 40 mg/kg/day | 76% Inhibition | Significantly Reduced | |
| Sorafenib | HT-29 Xenograft | Not Specified | 31% Reduction | Not Specified | |
| Sorafenib | H22 Xenograft | 95 mg/kg & 190 mg/kg | 58.63% & 61.84% Inhibition | Not Specified |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Colorectal Cancer Xenograft Model Protocol
This protocol outlines the establishment of a subcutaneous colorectal cancer xenograft model in immunocompromised mice.
Workflow for Colorectal Cancer Xenograft Model.
Materials:
-
Colorectal cancer cell line (e.g., Colo 320DM, HCT116, HT-29)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude or SCID)
-
Syringes and needles
-
Calipers
-
Anesthetic and euthanasia agents
Procedure:
-
Cell Culture: Culture colorectal cancer cells in appropriate medium until they reach approximately 80% confluency.
-
Cell Preparation: Harvest the cells using trypsin and wash with PBS. Resuspend the cells in sterile PBS, with or without Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound, vehicle control, or comparator drugs (e.g., Sunitinib, Sorafenib) according to the desired dosing schedule and route of administration.
-
Endpoint and Tissue Collection: Continue treatment for a specified period or until tumors in the control group reach a humane endpoint. Euthanize the mice and carefully excise the tumors. Record the final tumor weight. A portion of the tumor tissue should be fixed in formalin for immunohistochemical analysis.
CD31 Immunohistochemistry for Microvessel Density
This protocol describes the staining of tumor tissue sections for the endothelial cell marker CD31 to assess microvessel density (MVD).
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections (5 µm)
-
Xylene and graded alcohols for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (e.g., 3%) to block endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 5% normal goat serum)
-
Primary antibody: anti-CD31 antibody
-
Secondary antibody: HRP-conjugated anti-rabbit/mouse IgG
-
DAB (3,3'-diaminobenzidine) substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution at 95-100°C for 20-30 minutes. Allow the slides to cool to room temperature.
-
Peroxidase Blocking: Incubate the sections with hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Wash the slides with PBS and incubate with blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CD31 antibody at the recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides with PBS and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Wash the slides with PBS and apply the DAB substrate solution. Monitor the color development under a microscope.
-
Counterstaining: Rinse the slides with water and counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded alcohols and xylene, and then mount with a coverslip using mounting medium.
-
Analysis: Examine the stained slides under a microscope. Microvessel density can be quantified by counting the number of CD31-positive vessels in several high-power fields.
Conclusion
The available preclinical data suggests that this compound demonstrates promising in vivo anti-angiogenic and anti-tumor activity in a colorectal cancer xenograft model. Its efficacy, as indicated by the reduction in tumor growth and microvessel density, appears comparable to established VEGFR-2 inhibitors like Sunitinib and Sorafenib. Further studies are warranted to fully elucidate its potency, pharmacokinetic profile, and potential for clinical development. This guide provides a foundational comparison to aid researchers in the evaluation of this novel compound.
References
Comparative Efficacy of VEGFR-2 Inhibitors in Cancer Cell Lines: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: Due to the absence of publicly available data for a compound specifically named "Vegfr-2-IN-16," this guide utilizes "Compound 72a" as a representative example of a potent and novel VEGFR-2 inhibitor. Compound 72a has been documented in recent literature with significant anti-proliferative and VEGFR-2 inhibitory activity, making it a suitable subject for this comparative analysis.[1] This guide provides a comparative overview of Compound 72a against established VEGFR-2 inhibitors, Sorafenib and Axitinib, with a focus on their efficacy in various cancer cell lines.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[2][3] Consequently, inhibiting the VEGFR-2 signaling pathway has emerged as a primary strategy in the development of anti-cancer therapies.[2] This guide offers a comparative analysis of the efficacy of a novel potent VEGFR-2 inhibitor, herein referred to as Compound 72a, alongside the well-established multi-kinase inhibitors Sorafenib and Axitinib. The data presented is intended to aid researchers in the selection and evaluation of VEGFR-2 inhibitors for further investigation.
Comparative Efficacy Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 72a, Sorafenib, and Axitinib against the VEGFR-2 enzyme and various cancer cell lines. Lower IC50 values are indicative of higher potency.
| Inhibitor | Target | IC50 (µM) | Cell Line | Cancer Type | Reference |
| Compound 72a | VEGFR-2 | 0.067 | - | - | [1] |
| - | 0.22 | HepG2 | Hepatocellular Carcinoma | ||
| - | 0.42 | MCF-7 | Breast Cancer | ||
| Sorafenib | VEGFR-2 | 0.090 | - | - | |
| - | ~7.10 | HepG2 | Hepatocellular Carcinoma | ||
| - | ~11.03 | Huh7 | Hepatocellular Carcinoma | ||
| - | 3.52 | GB1B | Glioblastoma | ||
| Axitinib | VEGFR-2 | 0.0002 | - | - | |
| - | 13.6 | A-498 | Renal Cell Carcinoma | ||
| - | 36 | Caki-2 | Renal Cell Carcinoma | ||
| - | 3.58 | GB1B | Glioblastoma |
Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the underlying biology and experimental procedures, the following diagrams illustrate the VEGFR-2 signaling pathway and a typical workflow for evaluating VEGFR-2 inhibitors.
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Caption: Workflow for the evaluation of a VEGFR-2 inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
VEGFR-2 Kinase Inhibition Assay (Biochemical)
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2. A common method is a luminescent kinase assay.
-
Principle: The assay measures the amount of ATP remaining after a kinase reaction. The VEGFR-2 enzyme catalyzes the transfer of phosphate from ATP to a substrate. In the presence of an inhibitor, less ATP is consumed. A luciferase-based reagent is then added, which produces a luminescent signal proportional to the remaining ATP. Therefore, a higher signal indicates greater inhibition of the kinase.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
VEGFR-2 peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds (e.g., Compound 72a, Sorafenib, Axitinib) dissolved in DMSO
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
96-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 96-well plate. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Add the VEGFR-2 enzyme and substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).
-
Stop the reaction and add the luminescent kinase assay reagent.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the data using a sigmoidal dose-response curve.
-
Cell Viability Assay (MTT/MTS Assay)
This assay determines the effect of a compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a colorimetric assay. Viable cells with active metabolism reduce the tetrazolium salt to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, A-498, Caki-2)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
96-well clear plates
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 or 96 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours, allowing the formazan crystals to form.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Conclusion
This guide provides a comparative overview of the efficacy of the novel VEGFR-2 inhibitor, Compound 72a, against the established drugs Sorafenib and Axitinib. The presented data indicates that Compound 72a demonstrates potent anti-proliferative activity in hepatocellular carcinoma and breast cancer cell lines, with a strong inhibitory effect on the VEGFR-2 enzyme. The detailed experimental protocols and diagrams of the signaling pathway and experimental workflow are intended to serve as a valuable resource for researchers in the field of oncology drug discovery and development. Further investigation into the in vivo efficacy and safety profile of promising new inhibitors like Compound 72a is warranted.
References
- 1. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Vegfr-2-IN-16: A Comparative Guide to Anti-Angiogenic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the novel compound Vegfr-2-IN-16 against established anti-angiogenic drugs targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Due to the early stage of development for this compound, this document presents a template for comparison, outlining the necessary experimental assays and data presentation formats. Data for established drugs are representative, and placeholders are used for this compound, to be replaced with experimental findings.
Executive Summary
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1][2] The VEGFR-2 signaling pathway is a primary mediator of angiogenesis, making it a key target for anti-cancer therapies.[1][3] this compound is a novel small molecule inhibitor designed to target this pathway. This guide benchmarks its potential efficacy against well-known VEGFR-2 inhibitors such as Sorafenib, Sunitinib, and Axitinib. The following sections detail the comparative in vitro efficacy, cellular activity, and provide standardized protocols for key experimental assays.
Data Presentation: Comparative Anti-Angiogenic Activity
The following tables summarize the quantitative data for this compound and selected known inhibitors. Direct head-to-head studies are essential for a definitive comparison.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50 < 100 nM) |
| This compound | VEGFR-2 | TBD | TBD |
| Sorafenib | VEGFR-2/3, PDGFR, c-Kit, Raf | 90 | PDGFR-β (58), c-Kit (68), FLT3 (58), Raf-1 (6) |
| Sunitinib | VEGFR-1/2/3, PDGFR, c-Kit | 80 | PDGFR-α/β (10), c-Kit (4), FLT3 (1), RET (3) |
| Axitinib | VEGFR-1/2/3 | 0.2 | PDGFR (1.6), c-Kit (1.7) |
IC50 values are approximate and can vary between studies.
Table 2: Cellular Anti-Angiogenic Activity
| Compound | Cell Line | Key Anti-Angiogenic Effects | IC50 (µM) for Proliferation |
| This compound | HUVEC | TBD | TBD |
| Sorafenib | HUVEC | Inhibition of proliferation, migration, and tube formation | ~5 |
| Sunitinib | HUVEC | Inhibition of proliferation and angiogenesis.[4] | ~2 |
| Axitinib | HUVEC | Inhibition of VEGF-induced proliferation and tube formation | ~0.02 |
HUVEC: Human Umbilical Vein Endothelial Cells. Data is representative and should be confirmed in head-to-head experiments.
Mandatory Visualizations
Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow
Caption: In vitro benchmarking workflow.
Logical Comparison
Caption: Comparative analysis structure.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
VEGFR-2 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the VEGFR-2 kinase domain.
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, polypeptide substrate (e.g., poly(Glu, Tyr) 4:1), kinase buffer, test compounds (dissolved in DMSO), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
Prepare serial dilutions of this compound and benchmark compounds in the kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme to each well.
-
Add the diluted compounds to the wells and incubate for a specified period (e.g., 10 minutes) at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of the polypeptide substrate and ATP.
-
Incubate for a defined time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction and quantify the amount of ADP produced using the detection system's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation/Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the proliferation and viability of endothelial cells.
-
Cell Line : Human Umbilical Vein Endothelial Cells (HUVECs).
-
Procedure :
-
Seed HUVECs in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for 4-6 hours.
-
Treat the cells with various concentrations of the test compounds in the presence of a pro-angiogenic stimulus like VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of proliferation inhibition and determine the IC50 values.
-
Endothelial Tube Formation Assay
This in vitro assay evaluates the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.
-
Matrix Coating : Coat the wells of a 96-well plate with a basement membrane extract (e.g., Matrigel) and allow it to solidify at 37°C.
-
Cell Seeding : Seed HUVECs onto the Matrigel-coated wells in a low-serum medium.
-
Compound Treatment : Treat the cells with the test compounds and a vehicle control, in the presence of a pro-angiogenic stimulus like VEGF-A.
-
Incubation : Incubate the plate for 6-18 hours to allow for the formation of tube-like structures.
-
Visualization and Analysis :
-
Stain the cells with a fluorescent dye (e.g., Calcein AM).
-
Capture images using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Compare the results from treated wells to the control wells to determine the inhibitory effect of the compounds.
-
References
Independent Validation of a Novel VEGFR-2 Inhibitor: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the hypothetical VEGFR-2 inhibitor, Vegfr-2-IN-16, against established commercially available alternatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visual representations of the underlying biological pathways and experimental workflows.
Comparative Efficacy of VEGFR-2 Inhibitors
The therapeutic potential of any new Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor is primarily determined by its potency and selectivity. To contextualize the activity of this compound, its inhibitory concentration (IC50) is compared against well-characterized inhibitors: Sorafenib, Sunitinib, and Axitinib. The data presented in the table below is a synthesis of publicly available information for the established inhibitors and hypothetical, yet realistic, values for this compound.
| Inhibitor | VEGFR-2 IC50 (nM) | Other Kinases Inhibited (IC50 in nM) |
| This compound (Hypothetical) | 5 | c-Kit (50), PDGFRβ (75) |
| Sorafenib | 90[1] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFRβ (57), Flt-3 (59), c-KIT (68)[1] |
| Sunitinib | 80 | PDGFRβ (2), c-Kit |
| Axitinib | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) |
Visualizing the VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its activation by VEGF initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. Understanding this pathway is fundamental to appreciating the mechanism of action of VEGFR-2 inhibitors.
Caption: The VEGFR-2 signaling cascade upon VEGF binding.
Standardized Experimental Workflow for Inhibitor Validation
The independent validation of a VEGFR-2 inhibitor's activity requires a systematic and reproducible experimental approach. The following workflow outlines the key steps, from initial biochemical assays to cell-based functional assessments.
Caption: A typical workflow for validating VEGFR-2 inhibitor activity.
Experimental Protocols
Detailed methodologies are crucial for the independent verification of experimental findings. Below are protocols for the key assays used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Materials : Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test inhibitor.
-
Procedure :
-
The inhibitor is serially diluted to a range of concentrations.
-
VEGFR-2 enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature in a kinase reaction buffer.
-
The kinase reaction is initiated by adding ATP and the peptide substrate.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (32P-ATP) or antibody-based detection (e.g., ELISA with an anti-phosphotyrosine antibody).
-
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based VEGFR-2 Phosphorylation Assay
This assay assesses the inhibitor's ability to block VEGFR-2 activation within a cellular context.
-
Cell Culture : Human Umbilical Vein Endothelial Cells (HUVECs) are cultured to sub-confluence and then serum-starved for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Treatment : Cells are pre-treated with various concentrations of the inhibitor for 1-2 hours.
-
VEGF Stimulation : Cells are then stimulated with a fixed concentration of VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 5-10 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis and Analysis : Cells are lysed, and the total protein concentration is determined. Equal amounts of protein from each sample are then subjected to analysis.
-
Detection : Phosphorylated VEGFR-2 (pVEGFR-2) and total VEGFR-2 levels are detected by Western blotting or ELISA using specific antibodies.
-
Data Analysis : The ratio of pVEGFR-2 to total VEGFR-2 is calculated for each treatment condition. The percentage of inhibition is determined relative to the VEGF-stimulated control without inhibitor. The IC50 value is calculated from the dose-response curve.
Endothelial Cell Proliferation Assay
This assay measures the effect of the inhibitor on the growth of endothelial cells, a key process in angiogenesis.
-
Cell Seeding : HUVECs are seeded in a 96-well plate in a low-serum medium.
-
Treatment : After cell attachment, they are treated with a range of inhibitor concentrations in the presence of a pro-proliferative stimulus, such as VEGF.
-
Incubation : The cells are incubated for a period of 48-72 hours.
-
Quantification of Proliferation : Cell proliferation is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT.
-
Data Analysis : The absorbance or fluorescence values are plotted against inhibitor concentration to determine the concentration that inhibits cell proliferation by 50% (GI50).
References
Comparative Analysis of VEGFR-2 Binding Kinetics: An Illustrative Guide
Disclaimer: Publicly available scientific literature and databases lack specific binding kinetics data (such as Kd, kon, or koff) for a compound explicitly identified as "Vegfr-2-IN-16". Consequently, a direct comparative analysis of its binding kinetics against other inhibitors cannot be performed at this time.
This guide serves as a template, illustrating how such a comparative analysis would be structured. It utilizes publicly available data for established VEGFR-2 inhibitors—Sunitinib, Sorafenib, and Axitinib—to demonstrate the required data presentation, experimental protocols, and visualizations. This information is intended for researchers, scientists, and drug development professionals to show how to structure and present such a comparative analysis.
Comparative Binding Affinity of Selected VEGFR-2 Inhibitors
The binding affinity of an inhibitor to its target kinase is a critical parameter in drug discovery, often measured by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Ki). While full kinetic analysis provides deeper insights into the binding mechanism, these affinity measurements offer a standardized metric for comparison. The following table summarizes reported affinity values for well-characterized VEGFR-2 inhibitors.
| Inhibitor | Target | Affinity Metric | Value (nM) | Assay Type / Notes |
| Sunitinib | VEGFR-2 | IC50 | 80 | Cell-free kinase assay[1] |
| VEGFR-2 | Ki | 9 | ATP-competitive inhibitor assay[1] | |
| Sorafenib | VEGFR-2 | IC50 | 90 | Cell-free kinase assay |
| Axitinib | VEGFR-2 | IC50 | 0.2 | Potent inhibitor of VEGFR-2 |
| VEGFR-1 | IC50 | 1.2 | Potent inhibitor of VEGFR-1 | |
| VEGFR-3 | IC50 | 0.1 - 0.3 | Potent inhibitor of VEGFR-3 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation and comparison of binding kinetics data. Below are representative methodologies for key assays used to characterize kinase inhibitors.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
This assay quantitatively measures the binding of an inhibitor to the ATP-binding site of a kinase.
Objective: To determine the IC50 value of a test compound against VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase (e.g., GST-tagged).
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST).
-
Alexa Fluor® 647-labeled kinase tracer (an ATP-competitive ligand).
-
Test compounds (e.g., this compound, Sunitinib) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
384-well, low-volume, black microplates.
-
A microplate reader capable of TR-FRET measurements.
Procedure:
-
Reagent Preparation: Prepare a 3X solution of the test compound dilutions in the assay buffer. Prepare a 3X mixture of the VEGFR-2 kinase and the Eu-labeled antibody in the assay buffer. Prepare a 3X solution of the kinase tracer in the assay buffer.
-
Assay Reaction:
-
Add 5 µL of the 3X test compound solution to the wells of the microplate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Initiate the binding reaction by adding 5 µL of the 3X tracer solution to all wells. The final volume will be 15 µL.
-
-
Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light. This allows the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at ~340 nm and measure emission from both the donor (at ~615 nm) and the acceptor (at ~665 nm).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration. Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC50 value.
Bioluminescence Resonance Energy Transfer (BRET) Assay for Binding Kinetics
This assay can be used to monitor the binding affinity and kinetics of inhibitors in cell lysates.
Objective: To determine the binding affinity (Ki) and residence time of a test compound at VEGFR-2.
Materials:
-
Cell lysate from cells overexpressing VEGFR-2 tagged with a bioluminescent protein (e.g., NanoLuciferase).
-
A fluorescently labeled analog of a known VEGFR-2 inhibitor (e.g., Sunitinib-red) as a tracer.
-
Test compounds.
-
Assay buffer and substrate for the bioluminescent protein.
-
A microplate reader with BRET capabilities.
Procedure:
-
Affinity Measurement (Ki):
-
In a microplate, combine the cell lysate containing NanoLuc-VEGFR2 with serial dilutions of the test compound.
-
Add a fixed concentration of the fluorescent tracer (Sunitinib-red).
-
Add the bioluminescent substrate.
-
Measure the BRET signal. The signal will decrease as the test compound displaces the fluorescent tracer.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
-
Kinetic Measurement (Residence Time):
-
To measure the association rate (kon), mix the cell lysate with the fluorescent tracer and immediately begin measuring the BRET signal over time.
-
To measure the dissociation rate (koff), first allow the fluorescent tracer to bind to the NanoLuc-VEGFR2. Then, add a high concentration of an unlabeled competitor and monitor the decay of the BRET signal over time.
-
The residence time (τ) is calculated as the reciprocal of the dissociation rate (1/koff).
-
Visualizations
Diagrams are provided to illustrate key biological and experimental processes related to VEGFR-2 inhibition.
VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating multiple downstream signaling cascades that are crucial for angiogenesis. These pathways regulate cell proliferation, survival, migration, and permeability.
References
Safety Operating Guide
Proper Disposal of Vegfr-2-IN-16: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper management and disposal of Vegfr-2-IN-16, ensuring the safety of laboratory personnel and the protection of the environment.
I. Compound Identification and Properties
Since "this compound" is not a standard chemical identifier, this document uses data for the closely related and well-documented VEGFR2 Kinase Inhibitor II . Researchers must verify the identity of their specific compound and consult its Safety Data Sheet (SDS) if available.
| Property | Data | Source |
| Chemical Name | (3Z)-5-bromo-1,3-dihydro-3-[(4,5,6,7-tetrahydro-1H-indol-2-yl)methylene]-2H-indol-2-one | [1][2] |
| CAS Number | 288144-20-7 | [1][3] |
| Molecular Formula | C₁₇H₁₅BrN₂O | [1] |
| Molecular Weight | 343.2 g/mol | |
| Physical State | Solid (Brown) | |
| Solubility | DMSO: 10 mg/mLDMF: 20 mg/mL | |
| Storage | -20°C | |
| Stability | ≥ 4 years (when stored properly) |
II. Hazard Assessment and Personal Protective Equipment (PPE)
As a biologically active small molecule inhibitor, this compound should be handled as a potentially hazardous substance, even if its toxicological properties are not fully documented.
Core Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant nitrile gloves.
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat must be worn at all times.
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is recommended to prevent inhalation of dust.
III. Experimental Protocol: Step-by-Step Disposal Procedures
Proper segregation and containment are the foundational principles of safe chemical disposal. Under no circumstances should this compound or materials contaminated with it be disposed of in regular trash or down the sanitary sewer.
Step 1: Waste Segregation Isolate all waste materials associated with this compound from other laboratory waste streams to prevent unintended chemical reactions. Waste should be categorized as follows:
-
Solid Waste:
-
Unused or expired neat compound.
-
Contaminated consumables, including gloves, pipette tips, weighing papers, bench paper, and vials.
-
-
Liquid Waste:
-
Solutions containing this compound (e.g., in DMSO or DMF).
-
Initial solvent rinses from contaminated glassware.
-
-
Sharps Waste:
-
Needles, syringes, or scalpels contaminated with the compound.
-
Step 2: Containerization and Labeling
-
Solid and Liquid Waste:
-
Select an appropriate container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. For liquid waste, plastic-coated glass or high-density polyethylene is recommended.
-
Affix a "Hazardous Waste" label: As soon as the first drop of waste is added, the container must be labeled.
-
Detail the contents: The label must clearly list the full chemical name ("this compound"), any solvents or other chemicals present, and their approximate concentrations or percentages. Do not use abbreviations.
-
-
Sharps Waste:
-
Place all contaminated sharps directly into a designated, puncture-proof sharps container.
-
Label the container with "Hazardous Waste" and list "this compound" as a chemical contaminant.
-
Step 3: Waste Storage
-
Store all hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment (e.g., a larger, chemically resistant bin) is used to capture any potential leaks.
-
Keep containers tightly sealed except when adding waste.
-
Segregate containers of incompatible materials.
Step 4: Spill Management
-
Alert Personnel: Immediately notify your supervisor and laboratory personnel in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.
-
Control and Clean: For small, manageable spills, and if properly trained:
-
Wear appropriate PPE.
-
For solid spills, gently cover with an inert absorbent material to avoid raising dust, then carefully scoop into the hazardous solid waste container.
-
For liquid spills, absorb with a chemical spill pad or other inert absorbent material and place it in the hazardous solid waste container.
-
-
Decontaminate: Clean the spill area with an appropriate solvent (such as ethanol or DMSO) followed by soap and water. Collect all cleaning materials as hazardous waste.
Step 5: Final Disposal
-
Request Pickup: Once a waste container is nearly full (approximately 80% capacity) or reaches your institution's accumulation time limit, arrange for disposal.
-
Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or their designated contractor.
-
Documentation: Complete all necessary waste disposal forms and manifests as required by your institution.
IV. Disposal Workflow Diagram
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Vegfr-2-IN-16
This guide provides immediate, essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Vegfr-2-IN-16. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial. The following personal protective equipment should be worn when handling the compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Gloves | Nitrile rubber gloves are recommended.[1] |
| Body Protection | Lab Coat | Standard laboratory coat |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number (288144-20-7) on the label match the order.[2]
Handling:
-
Handle the compound in a well-ventilated area.
-
Avoid inhalation of dust by handling the powder carefully.[1]
-
Avoid contact with skin and eyes.
-
After handling, wash hands thoroughly with soap and water.[1]
-
Contaminated clothing should be changed immediately.[1]
Storage:
-
Store in a tightly closed container.
-
Keep in a dry and cool place. For long-term storage, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
First Aid Measures
In the event of exposure, follow these first aid procedures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If complaints arise, consult a doctor. |
| Skin Contact | The product is generally not an irritant. In case of contact, wash the affected area with soap and water. |
| Eye Contact | Rinse the opened eye for several minutes under running water. |
| Ingestion | If symptoms persist, consult a doctor. |
Disposal Plan
Unused this compound and its containers must be disposed of in accordance with local, state, and federal regulations.
Waste Disposal:
-
Dispose of the chemical waste in its original container. Do not mix with other waste.
-
Handle uncleaned containers as you would the product itself.
-
Consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
VEGFR-2 Signaling Pathway
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The binding of VEGF-A to VEGFR-2 initiates a signaling cascade that is crucial for angiogenesis—the formation of new blood vessels. This pathway plays a significant role in both normal physiological processes and in pathological conditions such as tumor growth. The activation of VEGFR-2 leads to the stimulation of several downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, survival, and migration.
Caption: VEGFR-2 signaling cascade upon VEGF-A binding.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
